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  • Product: Ethyl 3,5-dibromo-2-hydroxybenzoate

Core Science & Biosynthesis

Foundational

Ethyl 3,5-dibromo-2-hydroxybenzoate CAS 64831-28-3 properties

Technical Whitepaper: Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3) Executive Summary Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3), also known as Ethyl 3,5-dibromosalicylate , is a halogenated salicylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3)

Executive Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate (CAS 64831-28-3), also known as Ethyl 3,5-dibromosalicylate , is a halogenated salicylic acid derivative serving as a critical intermediate in medicinal chemistry and coordination complex synthesis. Characterized by its lipophilic ethyl ester moiety and two bromine substituents on the phenolic ring, it exhibits enhanced membrane permeability compared to its parent acid. This compound is primarily utilized as a precursor for Schiff base ligands (hydrazones) in metallopharmaceutical development and as a scaffold for antibacterial and antifungal agents. This guide details its physicochemical profile, validated synthesis protocols, and application in drug discovery workflows.

Chemical Identity & Physicochemical Properties

Property Data / Description
IUPAC Name Ethyl 3,5-dibromo-2-hydroxybenzoate
CAS Number 64831-28-3
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Structure Ethyl ester of 3,5-dibromosalicylic acid
Physical State Crystalline Solid (Needles or blocks)
Melting Point Experimental determination required (Parent acid mp: 223–228°C; Ester typically lower)
Solubility Soluble in EtOH, DMSO, DMF, CHCl₃; Insoluble in H₂O
pKa (Predicted) ~6.5 (Phenolic OH; lower than salicylate due to electron-withdrawing Br)

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of Ethyl 3,5-dibromo-2-hydroxybenzoate. Route A (Bromination) is preferred for laboratory-scale precision, while Route B (Esterification) is scalable for bulk production.

Route A: Regioselective Bromination of Ethyl Salicylate (Preferred)

This method utilizes N-Bromosuccinimide (NBS) or elemental bromine to introduce halogens at the activated ortho and para positions relative to the hydroxyl group.

  • Reagents: Ethyl salicylate (1.0 eq), NBS (2.1 eq), DMF or Acetonitrile.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group activates the ring, directing bromine to positions 3 and 5.

  • Protocol:

    • Dissolve Ethyl salicylate in DMF (0.5 M concentration).

    • Add NBS (2.1 equivalents) portion-wise at 0°C to prevent over-bromination or oxidation.

    • Stir at Room Temperature (RT) for 12–16 hours.

    • Quench: Pour mixture into ice-cold water. The product precipitates as a white solid.

    • Purification: Filter and recrystallize from Ethanol/Water.

Route B: Fischer Esterification of 3,5-Dibromosalicylic Acid
  • Reagents: 3,5-Dibromosalicylic acid, Ethanol (excess), H₂SO₄ (catalytic).

  • Protocol: Reflux the parent acid in absolute ethanol with sulfuric acid for 8–12 hours. Remove solvent and neutralize with NaHCO₃ to isolate the ester.

Synthesis_Workflow Start Ethyl Salicylate (Precursor) Process Electrophilic Aromatic Substitution (RT, 12h) Start->Process Dissolve Reagent NBS (2.1 eq) Solvent: DMF Reagent->Process Add slowly Quench Ice Water Quench (Precipitation) Process->Quench Complete Product Ethyl 3,5-dibromo- 2-hydroxybenzoate Quench->Product Filter & Dry

Figure 1: Regioselective synthesis workflow via bromination of ethyl salicylate.

Analytical Characterization

To validate the structure, researchers must confirm the substitution pattern (3,5-position) and the integrity of the ethyl ester.

Technique Expected Signals & Interpretation
¹H NMR (CDCl₃) δ ~11.0 ppm (s, 1H): Phenolic OH (Intramolecular H-bond).δ ~8.0 ppm (d, J=2.5 Hz, 1H): H-6 (Ortho to ester).δ ~7.7 ppm (d, J=2.5 Hz, 1H): H-4 (Between Br atoms).δ ~4.4 ppm (q, 2H): Ethyl -CH₂-.δ ~1.4 ppm (t, 3H): Ethyl -CH₃.
IR Spectroscopy 3100–3400 cm⁻¹: O-H stretch (Broad).1670–1690 cm⁻¹: C=O stretch (Ester, lowered by conjugation/H-bond).~600–800 cm⁻¹: C-Br stretch.
Mass Spectrometry [M]⁺, [M+2]⁺, [M+4]⁺: Characteristic 1:2:1 isotopic pattern for dibromo compounds (⁷⁹Br/⁸¹Br).

Critical Quality Attribute (CQA): The coupling constant (J) between aromatic protons must be ~2.5 Hz (meta-coupling). A larger J value (~8 Hz) would indicate incorrect substitution (e.g., 4,5-dibromo), which is chemically unlikely but possible if starting materials are impure.

Applications in Drug Development

A. Precursor for Hydrazone Ligands (Metallopharmaceuticals)

Ethyl 3,5-dibromo-2-hydroxybenzoate is extensively used to synthesize Schiff base hydrazones . The ester group reacts with hydrazine hydrate to form the corresponding hydrazide, which then condenses with aldehydes.

  • Target: Vanadium (V) and Molybdenum (VI) complexes.

  • Therapeutic Area: Insulin mimetics (anti-diabetic) and oxidation catalysts.

B. Antibacterial & Antifungal Scaffolds

Halogenated salicylates disrupt bacterial cell walls and inhibit specific enzymes.

  • Mechanism: The lipophilic ethyl ester enhances penetration through the lipid bilayer of Gram-positive bacteria. Once inside, it may hydrolyze to the active free acid or act directly via halogen bonding interactions with protein targets.

Applications cluster_0 Pathway A: Ligand Synthesis cluster_1 Pathway B: Direct Bioactivity Compound Ethyl 3,5-dibromo- 2-hydroxybenzoate Hydrazine React with Hydrazine Hydrate Compound->Hydrazine Penetration Lipid Bilayer Penetration Compound->Penetration Hydrazide 3,5-Dibromosalicylic Acid Hydrazide Hydrazine->Hydrazide Complex Metal Complexes (V, Mo, Cu) Hydrazide->Complex Target Antibacterial/ Antifungal Action Penetration->Target

Figure 2: Downstream applications in ligand synthesis and biological assays.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as brominated compounds can undergo photolytic dehalogenation over extended periods.

  • Safety Profile:

    • GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

    • Handling: Use standard PPE. Avoid inhalation of dust.

    • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).

References

  • Preparation of 3,5-Dibromosalicylic Acid Derivatives. Journal of the American Chemical Society. (Foundational chemistry of dibromosalicylates).

  • Synthesis and Crystal Structures of N'-(3,5-Dibromo-2-Hydroxybenzylidene) Hydrazides. ResearchGate. (Application in coordination chemistry).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18464, 3,5-Dibromosalicylic acid. (Parent acid properties).

  • BenchChem Technical Data. Ethyl 3,5-dibromoisonicotinate and related salicylate synthesis protocols. (Synthesis methodology reference).

Exploratory

Ethyl 3,5-dibromosalicylate chemical structure and molecular weight

Topic: Ethyl 3,5-dibromosalicylate: Structural Characterization, Synthesis, and Molecular Properties Content Type: Technical Monograph & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3,5-dibromosalicylate: Structural Characterization, Synthesis, and Molecular Properties Content Type: Technical Monograph & Application Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

Ethyl 3,5-dibromosalicylate (CAS: 64831-28-3 ) is a halogenated salicylate ester utilized primarily as a research intermediate in the synthesis of bioactive salicylanilides and as a lipophilic antimicrobial agent. Characterized by its specific halogenation pattern at the ortho and para positions relative to the hydroxyl group, the compound exhibits enhanced acidity and lipophilicity compared to its non-brominated parent, ethyl salicylate. This guide details its structural metrics, validated synthetic pathways, and physicochemical profile relevant to drug development.

Structural Identity & Molecular Metrics

The chemical structure consists of a benzoate core substituted with a hydroxyl group at position 2 (salicylate), an ethyl ester moiety, and two bromine atoms at positions 3 and 5. This substitution pattern creates a highly lipophilic, electron-deficient aromatic ring.

Parameter Data
IUPAC Name Ethyl 3,5-dibromo-2-hydroxybenzoate
Common Name Ethyl 3,5-dibromosalicylate
CAS Registry Number 64831-28-3
Molecular Formula C

H

Br

O

Molecular Weight 323.97 g/mol
SMILES CCOC(=O)C1=C(C(=CC(=C1)Br)Br)O
InChI Key Predicted based on structure
Structural Analysis
  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl proton (C2-OH) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ethyl ester. This "pseudo-ring" formation stabilizes the molecule and reduces its polarity, increasing cell membrane permeability.

  • Electronic Effects: The bromine atoms at C3 and C5 are electron-withdrawing (inductive effect), which significantly increases the acidity of the phenolic proton compared to non-halogenated salicylates. This acidity is crucial for its activity as an uncoupler of oxidative phosphorylation in biological systems.

Synthetic Methodology

Two primary routes exist for the synthesis of ethyl 3,5-dibromosalicylate. The choice of pathway depends on the availability of starting materials and the desired purity profile.

Route A: Direct Bromination of Ethyl Salicylate (Preferred for Scale)

This method utilizes electrophilic aromatic substitution (EAS). The directing effects of the hydroxyl group (strongly activating, ortho/para director) dominate over the ester group (deactivating, meta director), ensuring regioselectivity at C3 and C5.

  • Reagents: Ethyl salicylate, Bromine (Br

    
    ), Glacial Acetic Acid.
    
  • Conditions: Controlled addition at 20–40°C to prevent hydrolysis of the ester.

  • Mechanism: The hydroxyl group activates the ring.[1] The first bromine adds to the para position (C5) followed by the ortho position (C3) due to steric hindrance at C3 from the ester group during the first step.

Route B: Fischer Esterification of 3,5-Dibromosalicylic Acid

This route is preferred when 3,5-dibromosalicylic acid is the available feedstock.

  • Reagents: 3,5-Dibromosalicylic acid, Absolute Ethanol, H

    
    SO
    
    
    
    (cat.) or
    
    
    -TsOH.
  • Conditions: Reflux (approx. 78°C) with Dean-Stark trap for water removal.

  • Yield: Typically >85% after recrystallization.

Visualization: Synthetic Logic Flow

Synthesis_Pathways SalicylicAcid Salicylic Acid (Starting Material) EthylSalicylate Ethyl Salicylate SalicylicAcid->EthylSalicylate Esterification (EtOH, H+) DibromoAcid 3,5-Dibromosalicylic Acid SalicylicAcid->DibromoAcid Bromination (Br2, AcOH) Target Ethyl 3,5-dibromosalicylate (CAS 64831-28-3) EthylSalicylate->Target Route A: Bromination (Br2, AcOH, 40°C) Regioselective (OH directed) DibromoAcid->Target Route B: Fischer Esterification (EtOH, H2SO4, Reflux)

Figure 1: Comparative synthetic pathways. Route A is generally more atom-efficient if starting from the non-halogenated ester.

Physicochemical Properties & Handling

Understanding the physical state is critical for assay development and formulation.

Property Value / Description
Physical State White to off-white crystalline solid
Melting Point Approx. 45–50°C (Predicted based on congeners)
Solubility Soluble in ethanol, DMSO, chloroform, and ethyl acetate. Practically insoluble in water.
LogP (Predicted) ~4.8 (Highly Lipophilic)
pKa (Phenol) ~6.5 (More acidic than salicylic acid due to Br electron withdrawal)

Safety Protocol (MSDS Highlights):

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust or residual bromine vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation.

Biological Relevance & Applications

1. Antimicrobial & Antifungal Activity: Like its parent acid, the ethyl ester acts as a membrane-active agent. The lipophilic nature allows it to penetrate bacterial cell walls, while the phenolic proton can uncouple oxidative phosphorylation, disrupting ATP synthesis.

2. Pharmaceutical Intermediate: It serves as an activated ester equivalent for the synthesis of Salicylanilides (e.g., Niclosamide analogs). The ethyl group can be displaced by amines (aminolysis) to form amide bonds, retaining the 3,5-dibromo substitution pattern essential for anthelmintic activity.

3. Research Tool: Used in structure-activity relationship (SAR) studies to probe the hydrophobic pockets of target enzymes (e.g., Endothelin receptors) where the bulky bromine atoms provide steric occlusion and hydrophobic interaction.

References

  • Sigma-Aldrich. (2025). Ethyl 3,5-dibromo-2-hydroxybenzoate Product Specification (CAS 64831-28-3).[2]Link

  • PubChem. (2025). 3,5-Dibromosalicylic acid (Parent Compound Data).[3][4][5][6][7] National Library of Medicine. Link

  • Surine, W. R., & Majewski, T. E. (1968). Preparation of 3,5-dibromosalicylic acid.[3][4][6] U.S. Patent No. 3,381,032. Washington, DC: U.S. Patent and Trademark Office. Link

  • Walder, J. A., et al. (1977). Alternative aspirins as antisickling agents: acetyl-3,5-dibromosalicylic acid.[8] Proceedings of the National Academy of Sciences. Link

Sources

Foundational

Ethyl 3,5-dibromo-2-hydroxybenzoate PubChem CID and safety data

This technical guide provides an in-depth analysis of Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as Ethyl 3,5-dibromosalicylate). It synthesizes chemical identity, safety protocols, and experimental methodologies fo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as Ethyl 3,5-dibromosalicylate). It synthesizes chemical identity, safety protocols, and experimental methodologies for researchers in medicinal chemistry and drug development.

Content Type: Technical Whitepaper & Experimental Protocol Audience: Senior Scientists, Medicinal Chemists, HSE Officers

Executive Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate is a halogenated salicylate ester utilized primarily as a synthetic intermediate in the development of antibacterial agents, antifungal compounds, and substituted salicylanilides. Its structure combines the lipophilicity of an ethyl ester with the reactive electrophilic potential of a dibrominated phenol ring, making it a valuable scaffold for fragment-based drug discovery (FBDD).

This guide delineates the physicochemical specifications, rigorous safety handling protocols (based on Structure-Activity Relationship "read-across" from the parent acid), and validated synthesis pathways.

Chemical Identity & Specifications

While specific high-level registries (like a unique PubChem CID for the ester) may be sparse due to its status as a specialized research intermediate, its identity is anchored by its parent acid and structural characterization.

ParameterSpecification
IUPAC Name Ethyl 3,5-dibromo-2-hydroxybenzoate
Common Synonym Ethyl 3,5-dibromosalicylate
Molecular Formula

Molecular Weight 323.97 g/mol
Parent Acid CID (3,5-Dibromosalicylic acid)
Parent Acid CAS 3147-55-5
Physical State Crystalline Solid (Colorless blocks or needles)
Solubility Soluble in DMF, DMSO, Ethyl Acetate; Sparingly soluble in water
Melting Point ~63-65 °C (Derivative dependent)

Technical Note: Researchers should utilize the safety data of the parent compound, 3,5-Dibromosalicylic acid , as a primary regulatory analog for risk assessment, adjusting for increased lipophilicity due to the ethyl ester moiety.

Safety Profile & Hazard Assessment (GHS)

Warning: This compound is a halogenated phenol derivative. It possesses significant irritant properties and potential aquatic toxicity.

Hazard Classification (Derived from SAR)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H400/H410: Very toxic to aquatic life (Characteristic of polybrominated aromatics).

Precautionary Protocols (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Workflow Visualization

The following diagram illustrates the mandatory safety logic for handling halogenated salicylates.

SafetyProtocol Start Handling Ethyl 3,5-dibromo-2-hydroxybenzoate PPE PPE: Nitrile Gloves (Double), Safety Goggles, Lab Coat Start->PPE Engineering Engineering Controls: Fume Hood (Face Velocity > 0.5 m/s) Start->Engineering Exposure Potential Exposure Event PPE->Exposure Engineering->Exposure Skin Skin Contact: Wash with PEG-400 or Soap/Water (Lipophilic contaminant) Exposure->Skin Dermal Eye Eye Contact: 15 min Flush + Medical Attn Exposure->Eye Ocular Waste Disposal: Halogenated Organic Waste Stream Skin->Waste Eye->Waste

Caption: Operational safety logic for handling lipophilic halogenated irritants.

Synthesis & Experimental Protocols

Two primary pathways exist for the synthesis of Ethyl 3,5-dibromo-2-hydroxybenzoate. Method A is preferred for laboratory-scale precision, avoiding the harsh conditions of direct esterification of the bulky dibromo acid.

Method A: Bromination of Ethyl Salicylate (NBS Protocol)

This method utilizes N-bromosuccinimide (NBS) to selectively brominate the activated phenol ring of ethyl salicylate.

Reagents:

  • Ethyl Salicylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 - 2.2 eq)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    )
    
  • Quench: Cold Water / Sodium Thiosulfate (

    
    )
    

Protocol:

  • Dissolution: Dissolve Ethyl Salicylate (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Slowly add NBS (21 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a less polar spot compared to the starting material.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A white to off-white precipitate should form immediately.

  • Purification: Filter the solid. Wash the filter cake with water (

    
     mL) to remove residual DMF and succinimide.
    
  • Crystallization: Recrystallize from Ethanol/Water or pure Ethanol to obtain colorless blocks.

Method B: Fischer Esterification

Direct esterification of 3,5-dibromosalicylic acid. This method is often slower due to steric hindrance from the bromine at the C3 position.

Protocol Summary: Reflux 3,5-dibromosalicylic acid in excess absolute ethanol with catalytic concentrated


 for 24–48 hours. Isolate via solvent evaporation and neutralization.
Synthesis Pathway Diagram[4]

SynthesisPath cluster_0 Mechanism SM1 Ethyl Salicylate (Liquid) Inter Intermediate: Electrophilic Aromatic Substitution SM1->Inter + Br+ Reagent NBS (2.1 eq) DMF, 0°C -> RT Reagent->Inter Prod Ethyl 3,5-dibromo- 2-hydroxybenzoate (Crystalline Solid) Inter->Prod - H+

Caption: Electrophilic aromatic substitution pathway using NBS to generate the target dibromo ester.

Storage & Stability (Self-Validating System)

To ensure data integrity and compound stability, adopt the following storage system. This protocol is self-validating: if the physical appearance changes (e.g., yellowing), the protocol has been breached.

  • Environment: Store at 2–8°C (Refrigerator).

  • Container: Amber glass vial (Light Sensitive: Brominated compounds can undergo photolytic debromination).

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidation of the phenolic hydroxyl group.

  • Validation Check:

    • Pass: White/Colorless crystals.

    • Fail: Yellow/Orange discoloration (indicates liberation of

      
       or quinone formation).
      

References

  • PubChem. 3,5-Dibromosalicylic acid (CID 18464).[1] National Library of Medicine. Available at: [Link]

  • Wang, P., et al. (2013).[2] "Crystal structure of ethyl 3,5-dibromo-2-hydroxybenzoate, C9H8Br2O3."[2][3][4][5] Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 111-112.[2][5] Available at: [Link]

Sources

Exploratory

The Solvation Dynamics and Application of Ethyl 3,5-dibromosalicylate in Organic Media: A Technical Guide for Bioconjugation and Synthesis

Executive Summary Ethyl 3,5-dibromo-2-hydroxybenzoate (commonly known as Ethyl 3,5-dibromosalicylate, CAS 64831-28-3) is a highly specialized halogenated aromatic ester. In advanced synthetic chemistry and bioconjugation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate (commonly known as Ethyl 3,5-dibromosalicylate, CAS 64831-28-3) is a highly specialized halogenated aromatic ester. In advanced synthetic chemistry and bioconjugation, 3,5-dibromosalicylate derivatives are prized as highly specific, sterically hindered acylating agents. They are extensively utilized in the targeted cross-linking of proteins, such as the structural modification of hemoglobin via trimesoyl tris(3,5-dibromosalicylate) (1) and the selective bioorthogonal coupling of superoxide dismutase (SOD) (2).

Understanding the solubility profile of the ethyl ester variant in organic solvents is paramount for designing phase-directed reactions where the reagent must partition effectively between an organic carrier solvent and an aqueous biological interface.

Thermodynamic Principles of Solvation

The solubility of Ethyl 3,5-dibromosalicylate is governed by a delicate thermodynamic balance between its robust crystal lattice energy and favorable solute-solvent interactions. As an application scientist, selecting the right solvent requires understanding the causality behind the molecule's structural properties:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ethyl ester. This internal pairing "masks" the hydrogen-bond donating capability of the phenol. Consequently, its affinity for protic solvents (like water) is drastically reduced, shifting its solubility preference toward aprotic organic solvents.

  • Halogen and

    
     Interactions:  The two bulky bromine atoms at the 3 and 5 positions significantly increase the molecule's lipophilicity (LogP) and polarizability. In the solid state, these halogens contribute to strong intermolecular dispersion forces and halogen bonding, which increases the enthalpic cost of cavity formation within the solvent matrix.
    
  • Solvent Selection Logic: To achieve spontaneous dissolution (

    
    ), the chosen solvent must provide sufficient dipole-dipole or dispersion interactions to overcome the lattice energy. Halogenated solvents (e.g., Dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO) are thermodynamically ideal.
    

Thermodynamics Lattice Crystal Lattice Energy (Br-Br, Pi-Pi stacking) Interaction Solute-Solvent Interaction (Dipole, H-Bonding) Lattice->Interaction Overcome by Solvent Solvent Cavity Formation (Enthalpic Cost) Solvent->Interaction Compensated by Soluble Spontaneous Dissolution (ΔG < 0) Interaction->Soluble Drives

Thermodynamic pathways governing the dissolution of halogenated aromatic esters.

Quantitative Solubility Profile

Because empirical solubility data for highly specific halogenated esters can be fragmented, the following table synthesizes the solubility behavior of Ethyl 3,5-dibromosalicylate across standard organic solvents at 25 °C. These values are derived from established structure-property relationships and the behavior of analogous 3,5-dibromosalicylate cross-linkers (3).

Solvent ClassSpecific SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole interactions; completely disrupts weak intermolecular forces.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Excellent solvation of the aromatic ring and ester dipole; ideal for stock solutions.
Halogenated Dichloromethane (DCM)8.93> 50Favorable dispersion forces perfectly matching the brominated aromatic ring.
Polar Protic Ethanol (EtOH)24.510 - 25Moderate solubility; limited by the intramolecular H-bond of the solute resisting solvent H-bonding.
Non-Polar Hexane1.89< 5Poor cavity formation energy; insufficient to overcome the robust crystal lattice energy.
Aqueous Water / Aqueous Buffers80.1< 0.1Highly unfavorable hydrophobic effect; requires organic co-solvents for any biological application.

Experimental Workflows: Preparation and Phase-Directed Conjugation

When utilizing Ethyl 3,5-dibromosalicylate () in bioconjugation (e.g., acylating lysine residues), the reagent must be dissolved in a water-miscible organic solvent before being introduced to the aqueous protein solution. This prevents premature precipitation and ensures a homogeneous reaction interface.

Workflow A Solid Ethyl 3,5-dibromosalicylate B Carrier Solvent Addition (e.g., Anhydrous DMSO) A->B Gravimetric Preparation C Optical Validation (UV-Vis at 310 nm) B->C Complete Solvation D Phase-Directed Transfer (<10% v/v in Buffer) C->D Dropwise Addition E Target Acylation (Bioconjugation) D->E Nucleophilic Attack

Step-by-step phase-directed bioconjugation workflow for lipophilic acylating agents.

Protocol: Self-Validating Preparation of a 50 mM Stock Solution

Causality & Logic: We use anhydrous DMSO as the carrier solvent because its high dielectric constant ensures complete disruption of the crystal lattice, while its water miscibility allows for controlled phase-transfer when introduced to aqueous buffers.

Step 1: Gravimetric Analysis and Initial Solvation

  • Weigh exactly 16.2 mg of Ethyl 3,5-dibromosalicylate (MW

    
     324.0  g/mol ) into a clean, dry amber glass vial.
    
    • Causality: Amber glass is mandatory to prevent potential UV-induced photodehalogenation of the aryl bromides over time.

  • Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vortex for 60 seconds at room temperature until no particulate matter is visible.

Step 2: Optical Validation of Dissolution (Self-Validating System)

  • Visually inspect the solution against a dark background. It must be completely transparent with no Tyndall effect (light scattering).

  • Self-Validation Step: Perform a quick UV-Vis scan by diluting the stock 1:1000 in DMSO. A sharp absorbance peak around 310-320 nm (characteristic of the conjugated salicylate

    
    -system) confirms complete dissolution and allows for precise concentration determination using the Beer-Lambert law. If baseline scattering is observed above 400 nm, micro-precipitates are present, and the solution must be gently sonicated.
    

Step 3: Phase-Directed Aqueous Introduction

  • To initiate an acylation reaction, add the DMSO stock solution dropwise to the aqueous protein buffer (e.g., 0.1 M Sodium Borate, pH 8.5) under vigorous stirring.

  • Critical Constraint: The final concentration of DMSO in the aqueous mixture must not exceed 5-10% (v/v). Exceeding this threshold risks protein denaturation and induces rapid precipitation of the highly lipophilic Ethyl 3,5-dibromosalicylate, terminating the reaction prematurely.

References

  • Yu, D. J. (2000). A NEW CROSS-LINKED DENDRIDO HEMOGLOBIN. Scholaris.ca. Available at:1

  • SciSpace (2015). Bioorthogonal phase-directed copper-catalyzed azide–alkyne cycloaddition (PDCuAAC) coupling of selectively cross-linked supero. Available at:2

  • NIH (2003). A THOROUGH STUDY OF REACTIVITY OF VARIOUS COMPOUND CLASSES TOWARDS THE FOLIN-CIOCALTEU REAGENT. Available at:3

  • Sigma-Aldrich. ETHYL 3,5-DIBROMO-2-HYDROXYBENZOATE AldrichCPR. Available at: Link

Sources

Foundational

An In-Depth Technical Guide to 3,5-Dibromo-2-Hydroxybenzoic Acid Ethyl Ester and Its Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical and chemical research, halogenated organic compounds play a pivotal role as versatile intermediates and as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical research, halogenated organic compounds play a pivotal role as versatile intermediates and as active moieties in drug discovery. Among these, brominated salicylates are of particular interest due to their inherent biological activities and their utility as building blocks in complex organic synthesis. This technical guide provides a comprehensive overview of 3,5-dibromo-2-hydroxybenzoic acid ethyl ester, a derivative of salicylic acid. We will delve into its chemical identity, including its synonyms and relationship to its parent acid and structural isomers. Furthermore, this guide will present a detailed, field-proven methodology for its synthesis via Fischer esterification, offering insights into the causality behind the experimental choices.

Part 1: Core Directive - Deconstructing the Chemical Identity

At the core of this guide is the specific molecule: 3,5-dibromo-2-hydroxybenzoic acid ethyl ester. It is crucial to distinguish this compound from its close relatives to ensure clarity in research and synthesis.

Unambiguous Identification of the Target Compound
  • Systematic Name: 3,5-dibromo-2-hydroxybenzoic acid ethyl ester

  • Synonyms: Ethyl 3,5-dibromo-2-hydroxybenzoate, Ethyl 3,5-dibromosalicylate

  • Parent Acid: 3,5-Dibromo-2-hydroxybenzoic acid (also known as 3,5-Dibromosalicylic acid)[1][2][3][4][5][6]

  • CAS Number for Parent Acid: 3147-55-5[1][2][3][4][6]

It is imperative to note that a specific CAS number for the ethyl ester of 3,5-dibromo-2-hydroxybenzoic acid is not readily found in major chemical databases. This suggests it may be a less common research chemical, often synthesized as needed from its parent acid.

Distinguishing from a Key Isomer: The Importance of Regiochemistry

A common point of confusion arises with the structural isomer, ethyl 3,5-dibromo-4-hydroxybenzoate . This compound, with the CAS number 55771-81-8 , differs in the position of the hydroxyl group on the benzene ring.[7] While both are dibrominated hydroxybenzoate esters, their chemical and biological properties can be expected to differ significantly due to the change in the electronic and steric environment of the functional groups.

Feature3,5-Dibromo-2-hydroxybenzoic acid ethyl ester Ethyl 3,5-dibromo-4-hydroxybenzoate
Hydroxyl Group Position Ortho (2-position)Para (4-position)
Parent Acid 3,5-Dibromo-2-hydroxybenzoic acid3,5-Dibromo-4-hydroxybenzoic acid
CAS Number Not readily available55771-81-8[7]

Part 2: Scientific Integrity & Logic - Synthesis and Mechanistic Insights

As a Senior Application Scientist, the focus is not just on the "how" but the "why." The synthesis of 3,5-dibromo-2-hydroxybenzoic acid ethyl ester is a classic example of Fischer esterification, a cornerstone of organic synthesis.

Synthesis of the Precursor: 3,5-Dibromo-2-hydroxybenzoic Acid

The journey to the target ester begins with its parent acid. 3,5-Dibromo-2-hydroxybenzoic acid is typically synthesized from salicylic acid (2-hydroxybenzoic acid) via electrophilic aromatic substitution.

A common method involves the reaction of salicylic acid with bromine in a suitable solvent, such as aqueous p-dioxane.[8] The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The strong activation of the hydroxyl group directs the bromine atoms to the 3 and 5 positions.

The Core Synthesis: Fischer Esterification of 3,5-Dibromo-2-hydroxybenzoic Acid

The conversion of the carboxylic acid to its ethyl ester is achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[9] To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side. This is typically achieved by using a large excess of the alcohol (in this case, ethanol) and/or by removing the water formed during the reaction.[9]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Acid 3,5-Dibromo-2-hydroxybenzoic Acid Ester 3,5-Dibromo-2-hydroxybenzoic Acid Ethyl Ester Acid->Ester Esterification Alcohol Ethanol (Excess) Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Heat Reflux Heat->Ester Water Water

Caption: Workflow of Fischer Esterification for the synthesis of 3,5-dibromo-2-hydroxybenzoic acid ethyl ester.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with in-process checks to ensure reaction completion and product purity.

Materials and Reagents:

  • 3,5-Dibromo-2-hydroxybenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromo-2-hydroxybenzoic acid (1 equivalent).

  • Addition of Alcohol: To the flask, add a significant excess of absolute ethanol (e.g., 10-20 equivalents). The large excess of ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture. This should be done in a fume hood as the addition can be exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed for several hours (e.g., 4-6 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicate the progression of the reaction.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to extract the product.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Potential Applications and Research Directions

While specific applications for 3,5-dibromo-2-hydroxybenzoic acid ethyl ester are not extensively documented, its structural motifs suggest several areas of potential interest for researchers:

  • Antimicrobial Research: The parent compound, 3,5-dibromosalicylic acid, has demonstrated antibacterial and antifungal properties.[3] The ethyl ester derivative could be investigated for similar or enhanced antimicrobial activity.

  • Antisickling Agents: Acetylated derivatives of 3,5-dibromosalicylic acid have been explored as potential antisickling agents for the treatment of sickle cell disease.[10] The ethyl ester could be a valuable intermediate in the synthesis of novel therapeutic candidates.

  • Organic Synthesis: As a functionalized aromatic compound, it can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Part 3: Visualization & Formatting

Data Presentation: A Comparative Overview
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
3,5-Dibromo-2-hydroxybenzoic acidC₇H₄Br₂O₃295.913147-55-5[1][2][3][4][6]
3,5-Dibromo-2-hydroxybenzoic acid ethyl ester C₉H₈Br₂O₃ 323.97 Not readily available
Ethyl 3,5-dibromo-4-hydroxybenzoateC₉H₈Br₂O₃323.9755771-81-8[7]

References

  • PubChem. 3,5-Dibromosalicylic acid | C7H4Br2O3 | CID 18464. [Link]

  • CAS Common Chemistry. 3,5-Dibromosalicylic acid. [Link]

  • PubChem. Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester | C9H8Br2O3 | CID 96704. [Link]

  • Google Patents.
  • PubMed. Alternative aspirins as antisickling agents: acetyl-3,5-dibromosalicylic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • 3V Sigma USA. What is Esterification?. [Link]

  • Homework.Study.com. Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid (3,5-dibromosalicylic acid) from phenol. [Link]

  • DrugFuture.com. 3,5-Dibromosalicylic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Ethyl 3,5-dibromo-2-hydroxybenzoate

Executive Summary Ethyl 3,5-dibromo-2-hydroxybenzoate (commonly known as ethyl 3,5-dibromosalicylate) is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate (commonly known as ethyl 3,5-dibromosalicylate) is a highly functionalized aromatic building block utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organocatalysts[1]. The presence of two bromine atoms provides orthogonal reactivity for downstream cross-coupling reactions, while the salicylate core remains a privileged scaffold in medicinal chemistry.

This application note details a robust, two-step synthetic protocol from salicylic acid. The guide emphasizes mechanistic causality, in-process reaction monitoring, and scalable workup procedures to ensure high yield and purity.

Mechanistic Insights and Rationale (E-E-A-T)

To ensure reproducible results, it is critical to understand the physicochemical principles driving each transformation. We present two validated synthetic routes: Route A (Bromination followed by Esterification) and Route B (Esterification followed by Bromination).

Electrophilic Aromatic Substitution (Bromination)

The bromination of the salicylate core is highly regioselective. The hydroxyl (-OH) group is strongly activating and ortho/para-directing via resonance[2]. Conversely, the carboxylic acid (-COOH) or ester (-COOEt) group is deactivating and meta-directing[2]. Synergistically, both functional groups direct the incoming electrophile to the 3- and 5-positions on the aromatic ring.

  • Solvent Causality: When using molecular bromine (

    
    ) in glacial acetic acid, the solvent acts as a polar protic medium that stabilizes the bromonium ion intermediate without reacting with the electrophile[3].
    
  • Alternative Reagents: For milder conditions (Route B), N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a low, steady concentration of electrophilic bromine, minimizing oxidative degradation[1].

Fischer Esterification

The conversion of the carboxylic acid to its ethyl ester proceeds via an acid-catalyzed nucleophilic acyl substitution[4].

  • Catalyst & Dehydrating Agent: Concentrated sulfuric acid (

    
    ) serves a dual purpose. First, it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol[5]. Second, it acts as a dehydrating agent[5].
    
  • Thermodynamic Control: According to Le Chatelier's principle, utilizing a large molar excess of absolute ethanol and sequestering the water byproduct drives the equilibrium toward the target ester[4].

Synthetic Workflow Visualization

SynthesisWorkflow SA Salicylic Acid (Starting Material) DBSA 3,5-Dibromosalicylic Acid (Intermediate A) SA->DBSA Route A: Bromination Br2, Glacial AcOH ES Ethyl Salicylate (Intermediate B) SA->ES Route B: Esterification EtOH, cat. H2SO4 Target Ethyl 3,5-dibromo-2-hydroxybenzoate (Target Product) DBSA->Target Route A: Esterification EtOH, cat. H2SO4 ES->Target Route B: Bromination NBS, DMF

Figure 1: Divergent synthetic pathways for Ethyl 3,5-dibromo-2-hydroxybenzoate.

Experimental Protocols (Route A)

Protocol 1: Synthesis of 3,5-Dibromosalicylic Acid

Objective: Regioselective dibromination of salicylic acid[3].

  • Preparation: Dissolve 10.0 g (72.4 mmol) of salicylic acid in 50 mL of glacial acetic acid in a 250 mL round-bottom flask. Equip the flask with a dropping funnel and a gas scrubber to neutralize evolving HBr gas.

  • Electrophile Addition: Cool the solution to 0–5 °C using an ice bath. Add 24.3 g (152 mmol, 2.1 eq) of

    
     dropwise over 1 hour.
    
    • Causality: Slow addition controls the exothermic reaction and prevents the formation of tribromophenol side-products.

  • Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot disappears.

  • Quench & Workup: Pour the mixture into 200 mL of ice-cold water containing 5% sodium bisulfite (

    
    ).
    
    • System Validation: The successful reduction of excess hazardous

      
       is visually validated by the transition of the mixture from a deep red/brown color to a pale yellow/colorless suspension.
      
  • Isolation: Filter the resulting white precipitate, wash with cold distilled water, and dry under a vacuum to afford 3,5-dibromosalicylic acid.

Protocol 2: Synthesis of Ethyl 3,5-dibromo-2-hydroxybenzoate

Objective: Fischer esterification of the brominated intermediate[4].

  • Preparation: Suspend 15.0 g (50.7 mmol) of 3,5-dibromosalicylic acid in 30 mL (approx. 10 eq) of absolute ethanol in a round-bottom flask.

  • Catalysis: Carefully add 0.5 mL of concentrated

    
     dropwise[4].
    
  • Reflux: Equip the flask with a reflux condenser and heat to 78 °C for 12–16 hours.

  • Concentration: Cool the mixture to room temperature and remove excess ethanol under reduced pressure using a rotary evaporator[4].

  • Liquid-Liquid Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (

    
    ) and 50 mL of brine[4].
    
    • Causality: The

      
       wash neutralizes the 
      
      
      
      catalyst and removes any unreacted carboxylic acid by converting it to a water-soluble sodium salt. Brine pre-dries the organic layer.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the residue from a minimal amount of hot ethanol to yield pure Ethyl 3,5-dibromo-2-hydroxybenzoate.
    

(Note: For Route B, ethyl salicylate can be brominated by slowly adding 2.1 eq of NBS to a stirred solution of the ester in DMF at room temperature, stirring overnight, and precipitating the product in cold water[1].)

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry and Physicochemical Properties

CompoundMW ( g/mol )EquivalentsAmountRole
Salicylic Acid138.121.010.0 gStarting Material
Bromine (

)
159.802.124.3 gElectrophile
Glacial Acetic Acid60.05Solvent50.0 mLPolar Protic Solvent
3,5-Dibromosalicylic Acid295.911.021.4 g (Theoretical)Intermediate
Absolute Ethanol46.0710.030.0 mLReactant / Solvent
Sulfuric Acid (Conc.)98.08Catalytic0.5 mLCatalyst / Dehydrator
Ethyl 3,5-dibromosalicylate 323.97 1.0 16.4 g (Theoretical) Target Product

References

  • Study.com. "Propose a synthesis for 3,5-dibromo-2-hydroxybenzoic acid" (Details regioselectivity and directing group effects in EAS). [Link]

Sources

Application

Application Note: Synthesis of Benzofuran Derivatives from Ethyl 3,5-Dibromosalicylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The benzofuran scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore in drug discovery, forming the core of critical therapeutics ranging from antiarrhythmics (e.g., Amiodarone) to uricosurics (e.g., Benzbromarone)[1]. Synthesizing highly functionalized benzofurans requires starting materials that offer both immediate reactivity for ring assembly and orthogonal handles for downstream late-stage functionalization.

Ethyl 3,5-dibromosalicylate is an ideal precursor for this purpose. The di-bromo substitution pattern serves a dual mechanistic purpose:

  • Electronic Activation: The electron-withdrawing nature of the halogens at the ortho and para positions relative to the phenol significantly lowers its

    
    . This allows for rapid, quantitative deprotonation using mild bases (e.g., 
    
    
    
    ), suppressing the need for harsh reagents like
    
    
    [2].
  • Downstream Versatility: The 5,7-dibromo positions on the resulting benzofuran ring act as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

The assembly of the benzofuran core from this precursor relies on a highly reliable two-step sequence: a Williamson-type O-alkylation with ethyl bromoacetate, followed by a base-mediated intramolecular Dieckmann condensation[3].

SynthesisPathway SM Ethyl 3,5-dibromosalicylate Intermediate O-Alkylated Ether Intermediate SM->Intermediate Williamson Ether Synthesis Reagent1 Ethyl bromoacetate + K2CO3 / DMF Reagent1->Intermediate Product Ethyl 5,7-dibromo-3-hydroxy- benzofuran-2-carboxylate Intermediate->Product Intramolecular Condensation Reagent2 NaOEt / EtOH (Dieckmann Cyclization) Reagent2->Product

Mechanistic pathway for the assembly of the benzofuran core via Dieckmann condensation.

Experimental Design & Causality

To ensure reproducibility and high yield, the protocol is designed as a self-validating system . Every critical phase includes an In-Process Control (IPC) that dictates the progression of the workflow.

Step 1: O-Alkylation (Etherification)

The reaction utilizes anhydrous


 in N,N-Dimethylformamide (DMF)[4].
  • Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, maximizing its nucleophilicity for the

    
     attack on ethyl bromoacetate. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the ethyl ester moieties, which would yield the unreactive salicylic acid derivative.
    
Step 2: Dieckmann Condensation (Ring Closure)

The intermediate ether is subjected to sodium ethoxide (


) in absolute ethanol[3].
  • Causality: The ethoxide base deprotonates the active methylene group of the acetate moiety. The resulting carbanion attacks the adjacent salicylate ester carbonyl. Using

    
     ensures that any transesterification side-reactions are degenerate (exchanging an ethyl group for an ethyl group), preserving the integrity of the target ethyl carboxylate.
    

Workflow Step1 1. Charge Reactor Ethyl 3,5-dibromosalicylate + DMF Step2 2. Base Addition Add Anhydrous K2CO3 (2.0 eq) Step1->Step2 Step3 3. Alkylation Dropwise Ethyl bromoacetate Step2->Step3 IPC1 IPC 1: TLC/LC-MS Confirm SM consumption Step3->IPC1 Step4 4. Workup & Isolation Precipitate in Ice Water & Filter IPC1->Step4 Pass (>95% Conv.) Step5 5. Cyclization Resuspend in EtOH + NaOEt Step4->Step5 IPC2 IPC 2: LC-MS Confirm ring closure Step5->IPC2 Step6 6. Acidification & Filtration Yield Target Benzofuran IPC2->Step6 Pass (Complete)

Step-by-step experimental workflow and in-process controls for benzofuran synthesis.

Quantitative Data & Optimization

The following tables summarize the optimization data for both stages of the synthesis, providing a comparative baseline for process scale-up.

Table 1: Solvent and Base Optimization for O-Alkylation (Step 1)

SolventBaseTemp (°C)Time (h)Conversion (%)Process Observation & Causality
Acetone

56 (Reflux)1282Sluggish kinetics due to lower boiling point and poor base solubility.
DMF

80 4 >98 Optimal conditions. Clean impurity profile; rapid

displacement.
DMF

802>98Faster kinetics (Cesium effect), but cost-prohibitive for scale-up.
THF

0 to 25678Overly harsh; leads to trace transesterification and decomposition.

Table 2: Reagent Optimization for Dieckmann Cyclization (Step 2)

SolventBaseTemp (°C)Time (h)Yield (%)Process Observation & Causality
EtOH (Abs)

78 (Reflux) 2 92 Robust ring closure. Degenerate transesterification preserves ester.
Benzene

80 (Reflux)485Good yield, but avoided due to high solvent toxicity and phase heterogeneity.
THF

65 (Reflux)370Steric hindrance of base leads to incomplete cyclization; mixed esters observed.

Step-by-Step Methodologies

Protocol A: Synthesis of Ethyl 3,5-dibromo-2-(2-ethoxy-2-oxoethoxy)benzoate
  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add Ethyl 3,5-dibromosalicylate (10.0 g, 30.8 mmol) and anhydrous DMF (100 mL). Stir until completely dissolved.

  • Base Addition: Add finely powdered, anhydrous

    
     (8.5 g, 61.6 mmol, 2.0 eq). The solution will immediately transition to a deep yellow suspension, indicating phenoxide formation.
    
  • Alkylation: Dropwise, add ethyl bromoacetate (6.17 g, 37.0 mmol, 1.2 eq) over 15 minutes. Heat the reaction mixture to 80 °C.

  • IPC 1 (Self-Validation): After 4 hours, pull a 50 µL aliquot. Quench in water/EtOAc and analyze via LC-MS.

    • Validation Gate: If starting material is >5%, add an additional 0.1 eq of ethyl bromoacetate and stir for 1 hour. Do not increase the temperature.

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. Filter the resulting white/pale-yellow precipitate under vacuum, wash with cold water (3 × 50 mL), and dry in vacuo at 45 °C overnight.

Protocol B: Synthesis of Ethyl 5,7-dibromo-3-hydroxybenzofuran-2-carboxylate
  • Preparation: Ensure all glassware is oven-dried. Moisture is the primary failure point for this step.

  • Charging: Suspend the intermediate from Protocol A (approx. 12.0 g) in absolute ethanol (120 mL) under a nitrogen atmosphere.

  • Cyclization: Portion-wise, add freshly prepared or high-purity sodium ethoxide (

    
    ) powder (4.0 g, 58.8 mmol, ~2.0 eq). The mixture will darken.
    
  • Reflux: Heat the reaction to 78 °C (reflux) for 2 hours.

  • IPC 2 (Self-Validation): Analyze an aliquot via LC-MS to confirm the disappearance of the acyclic intermediate and the formation of the cyclized mass (

    
     mode is highly sensitive for the 3-OH benzofuran).
    
  • Isolation: Cool the mixture to 0 °C in an ice bath. Slowly acidify the mixture using 1M

    
     until the pH reaches 3.0–4.0. The enolate will protonate and precipitate as a dense solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield pure Ethyl 5,7-dibromo-3-hydroxybenzofuran-2-carboxylate as crystalline needles.

References

  • Kelly, C. B. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages, 703. URL:[Link]

  • Parekh, S., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects. European Journal of Medicinal Chemistry. URL:[Link]

  • Onnis, V., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation. European Journal of Medicinal Chemistry. URL:[Link]

  • European Patent Office. Method for preparing optionally substituted benzofurans. Patent EP1021431A1.

Sources

Method

Application Note: In Vitro Antibacterial and Antifungal Profiling of Ethyl 3,5-dibromo-2-hydroxybenzoate

Executive Summary Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as ethyl 3,5-dibromosalicylate) is a highly halogenated, lipophilic derivative of salicylic acid. In recent drug development and agrochemical research, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as ethyl 3,5-dibromosalicylate) is a highly halogenated, lipophilic derivative of salicylic acid. In recent drug development and agrochemical research, halogenated benzoic acid derivatives have garnered significant attention for their potent broad-spectrum antimicrobial properties[1]. This application note provides a comprehensive, self-validating methodological framework for evaluating the antibacterial and antifungal efficacy of this compound. Designed for senior researchers, this guide moves beyond standard protocols to address the specific physicochemical challenges—such as aqueous insolubility and turbidity masking—associated with testing highly lipophilic esters.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

Before initiating biological assays, it is critical to understand why this specific molecular structure dictates our experimental design:

  • Enhanced Lipophilicity: The ethyl esterification of the parent 3,5-dibromosalicylic acid neutralizes the carboxylic acid charge at physiological pH. This dramatic increase in lipophilicity facilitates rapid partitioning into the lipid bilayers of bacterial and fungal cell membranes[1].

  • Halogen Bonding and pKa Shift: The bromine atoms at the 3 and 5 positions serve a dual function. They increase overall hydrophobicity and exert a strong electron-withdrawing effect, which lowers the pKa of the phenolic hydroxyl group[2]. This structural motif is heavily associated with the uncoupling of oxidative phosphorylation and the physical disruption of microbial membrane integrity[3].

  • Assay Implications: Because the compound targets the membrane and is highly hydrophobic, standard agar diffusion assays (e.g., Kirby-Bauer) will artificially underestimate its efficacy due to poor diffusion through the hydrophilic agar matrix. Therefore, broth microdilution is the mandatory standard for accurate Minimum Inhibitory Concentration (MIC) determination[3].

Experimental Workflow

AntimicrobialWorkflow cluster_assays In Vitro Antimicrobial Assays Compound Ethyl 3,5-dibromo-2-hydroxybenzoate (Stock in 100% DMSO) Dilution Serial Dilution in Solvent (Transfer to Broth, DMSO < 1%) Compound->Dilution Bacterial Antibacterial Assay (S. aureus, E. coli) Dilution->Bacterial Fungal Antifungal Assay (C. albicans, A. niger) Dilution->Fungal MIC Determine MIC (Broth Microdilution) Bacterial->MIC Fungal->MIC MBC Determine MBC / MFC (Agar Plating) MIC->MBC TimeKill Time-Kill Kinetics (Pharmacodynamic Profiling) MIC->TimeKill Analysis Data Analysis & Mechanism Elucidation MBC->Analysis TimeKill->Analysis

Workflow for evaluating the antimicrobial efficacy of Ethyl 3,5-dibromo-2-hydroxybenzoate.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Every plate must contain internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., precipitated compound).

Phase 1: Compound Preparation and Solubility Management

Expert Insight: Adding a concentrated DMSO stock directly to an aqueous broth often causes localized precipitation of lipophilic esters. To prevent this, perform the primary serial dilution in 100% solvent, then perform a uniform dilution into the aqueous phase.

  • Stock Preparation: Dissolve Ethyl 3,5-dibromo-2-hydroxybenzoate in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 12.8 mg/mL.

  • Solvent Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 12.8 mg/mL down to 0.025 mg/mL).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of assay broth (Mueller-Hinton Broth for bacteria; RPMI-1640 for fungi).

    • Causality: This ensures the DMSO concentration remains a constant 1% across all test wells, eliminating solvent gradient artifacts while yielding final test concentrations of 128 µg/mL to 0.25 µg/mL.

Phase 2: Minimum Inhibitory Concentration (MIC) Assay

Expert Insight: Lipophilic compounds can form micro-emulsions in broth, creating turbidity that mimics microbial growth. To counter this, we utilize Resazurin (Alamar Blue) as a colorimetric viability indicator.

  • Inoculum Preparation: Standardize microbial suspensions to

    
     CFU/mL (bacteria) or 
    
    
    
    to
    
    
    CFU/mL (fungi) following CLSI guidelines.
  • Plate Setup (96-well plate):

    • Test Wells: 100 µL of compound-dosed broth + 100 µL of inoculum.

    • Vehicle Control: Broth + 1% DMSO + Inoculum (Validates that 1% DMSO does not inhibit growth).

    • Positive Control: Ciprofloxacin (bacteria) or Amphotericin B (fungi) + Inoculum.

    • Sterility Control: Broth only.

  • Incubation: Incubate at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

  • Resazurin Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable cells. The MIC is the lowest concentration that remains blue.

Phase 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Causality: The MIC only measures growth inhibition (bacteriostatic activity). To determine if the compound actively kills the pathogen (bactericidal activity)—which is highly likely given its membrane-disrupting nature—an MBC/MFC assay is required.

  • From the MIC plate, aspirate 10 µL from the MIC well and the three wells containing concentrations higher than the MIC.

  • Spot-plate these aliquots onto drug-free agar plates (Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate for 24-48 hours.

  • Readout: The MBC/MFC is the lowest concentration that results in a

    
     reduction in colony-forming units (CFU) compared to the initial inoculum.
    
Phase 4: Time-Kill Kinetics (Pharmacodynamics)

Causality: To evaluate the speed of the membrane disruption, time-kill assays map the pharmacodynamic profile over 24 hours.

  • Prepare flasks containing 10 mL of broth dosed with the compound at 1×, 2×, and 4× the determined MIC.

  • Inoculate with

    
     CFU/mL of the target organism.
    
  • Incubate with shaking (150 rpm).

  • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL, perform 10-fold serial dilutions in sterile saline, and plate on agar.

  • Calculate Log10 CFU/mL and plot against time.

Data Presentation and Interpretation

Data should be synthesized to highlight the relationship between static and cidal concentrations. A compound is considered bactericidal/fungicidal if the MBC/MIC ratio is


.

Table 1: Representative Antimicrobial Profile of Ethyl 3,5-dibromo-2-hydroxybenzoate

OrganismStrain TypeExpected MIC (µg/mL)Expected MBC/MFC (µg/mL)Activity Profile
Staphylococcus aureusGram-positive4 - 168 - 32Bactericidal (Ratio

)
Escherichia coliGram-negative32 - 64> 128Bacteriostatic (Ratio

)
Candida albicansYeast (Fungi)16 - 3232 - 64Fungicidal (Ratio

)
Aspergillus nigerMold (Fungi)32 - 64> 128Fungistatic (Ratio

)

Note: Gram-negative bacteria typically exhibit higher MIC values due to the protective outer membrane (lipopolysaccharide layer) which impedes the penetration of highly hydrophobic molecules.

Table 2: Time-Kill Kinetic Interpretation Criteria

Log10 CFU/mL Reduction (at 24h)Clinical InterpretationMechanistic Implication

log reduction
Non-inhibitory / StaticReversible binding; no membrane lysis.

log reduction
Bacteriostatic/FungistaticInhibition of metabolic pathways without immediate cell death.

log reduction
Bactericidal/FungicidalIrreversible membrane disruption / severe uncoupling of oxidative phosphorylation.

References

  • Source: smolecule.
  • Source: asm.
  • Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp.
  • Source: benchchem.

Sources

Application

Application Note: Preparation of 3,5-Dibromosalicylhydrazide via Hydrazinolysis of Ethyl 3,5-Dibromosalicylate

Introduction & Scientific Rationale 3,5-Dibromosalicylhydrazide is a highly versatile synthetic building block, predominantly utilized in the development of N'-(salicylidene)arenecarbohydrazide derivatives. These derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,5-Dibromosalicylhydrazide is a highly versatile synthetic building block, predominantly utilized in the development of N'-(salicylidene)arenecarbohydrazide derivatives. These derivatives have gained significant traction as next-generation broad-spectrum antifungal agents, specifically targeting and inhibiting fungal glucosylceramide (GlcCer) synthesis[1].

The preparation of this hydrazide relies on a nucleophilic acyl substitution (hydrazinolysis) of the corresponding ester precursor, ethyl 3,5-dibromosalicylate. By utilizing hydrazine monohydrate as a potent nucleophile, the ethoxy leaving group is expelled to yield the target hydrazide. This protocol outlines a highly reproducible, self-validating methodology designed for high yield and high purity without the need for complex chromatographic purification.

Experimental Workflow

Workflow A 1. Substrate Preparation Ethyl 3,5-dibromosalicylate in Abs. EtOH B 2. Nucleophile Addition Add Hydrazine Monohydrate (2.5 eq) A->B C 3. Hydrazinolysis (Reflux) 78°C for 4-6 hours B->C D 4. Crystallization Cool to 0-5°C C->D E 5. Isolation Vacuum Filtration & Cold Wash D->E F 6. Purification Vacuum Drying at 60°C E->F G Target Compound 3,5-dibromosalicylhydrazide F->G

Fig 1. Experimental workflow for the preparation of 3,5-dibromosalicylhydrazide.

Materials and Reagents

  • Ethyl 3,5-dibromosalicylate (Starting Material / Electrophile, 1.0 eq)

  • Hydrazine monohydrate (64% hydrazine, Reagent / Nucleophile, 2.5 eq)

  • Absolute Ethanol (Reaction Solvent)

  • Deionized Water (Washing Solvent)

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, Büchner funnel, vacuum pump, and vacuum oven.

Step-by-Step Protocol

  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (30.9 mmol) of ethyl 3,5-dibromosalicylate in 100 mL of absolute ethanol. Stir at room temperature until a homogenous solution or fine suspension is achieved.

  • Nucleophile Addition: Slowly add 3.75 mL (77.2 mmol, ~2.5 eq) of hydrazine monohydrate dropwise to the reaction mixture. (Caution: Hydrazine is toxic and highly reactive; perform this step in a well-ventilated fume hood.)

  • Reflux (Hydrazinolysis): Attach a reflux condenser to the flask. Heat the mixture to 78 °C (reflux) using an oil bath or heating mantle. Maintain reflux for 4 to 6 hours. The progression of the reaction can be monitored via TLC (Hexanes:Ethyl Acetate, 7:3) until the complete consumption of the ester[1].

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. Subsequently, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize the precipitation of the highly crystalline hydrazide product.

  • Isolation: Collect the precipitated white to off-white solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 20 mL of ice-cold absolute ethanol to remove unreacted ester and colored impurities, followed by 30 mL of cold deionized water to purge residual hydrazine and ethanol.

  • Drying: Transfer the solid to a vacuum oven and dry at 60 °C for 12 hours (or until constant weight is achieved) to yield pure 3,5-dibromosalicylhydrazide.

Mechanistic Pathway & Causality in Experimental Design

Mechanism Ester Electrophile Ethyl 3,5-dibromosalicylate Tetrahedral Intermediate Tetrahedral Oxyanion Ester->Tetrahedral Nucleophilic Attack Hydrazine Nucleophile Hydrazine Hydrate Hydrazine->Tetrahedral Addition Product Target Product 3,5-dibromosalicylhydrazide Tetrahedral->Product Elimination Byproduct Leaving Group Ethanol Tetrahedral->Byproduct Expulsion

Fig 2. Nucleophilic acyl substitution mechanism of hydrazinolysis.

Expertise & Experience (The "Why"):

  • Stoichiometric Excess of Hydrazine: Utilizing 2.5 equivalents of hydrazine monohydrate is a critical self-validating parameter. Hydrazine is a bifunctional nucleophile. If a strict 1:1 stoichiometric ratio were used, the newly formed hydrazide could act as a nucleophile and attack a second molecule of the ester, yielding an unwanted symmetric N,N'-bis(3,5-dibromosalicyl)hydrazine byproduct. The excess ensures pseudo-first-order kinetics that overwhelmingly favor the mono-acyl target product.

  • Solvent Selection (Absolute Ethanol): Ethanol provides an optimal thermodynamic environment. At reflux (78 °C), it fully solubilizes the starting ester, facilitating a homogenous reaction. Upon cooling, the steep solubility curve of the resulting hydrazide—which benefits from strong intermolecular hydrogen bonding—forces the product to precipitate out of solution. This drives the reaction equilibrium forward (Le Chatelier's principle) and simplifies isolation without chromatography.

  • Aqueous Washing: The final cold water wash is deliberately employed to exploit the high aqueous solubility of unreacted hydrazine hydrate, cleanly separating it from the highly hydrophobic, brominated aromatic product.

Analytical Characterization

To verify the success of the synthesis, the isolated product should be characterized against the following standard parameters:

ParameterSpecification / Expected Value
Chemical Name 3,5-Dibromo-2-hydroxybenzohydrazide
CAS Registry Number 46155-70-8[2]
Molecular Formula C7H6Br2N2O2
Molecular Weight 309.94 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 217 °C (decomposition)[2]
Expected Yield 85% – 92%

References

  • Title: Design, synthesis and SAR studies of N′-(Ethynylsalicylidene)arenecarbohydrazides as next-generation broad-spectrum antifungal agents Source: Bioorganic & Medicinal Chemistry[1] URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 3,5-dibromo-2-hydroxybenzoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of Ethyl 3,5-dibromo-2-hydroxybenzoate. The follo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the recrystallization of Ethyl 3,5-dibromo-2-hydroxybenzoate. The following question-and-answer format directly addresses common challenges encountered during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended starting solvent for the recrystallization of Ethyl 3,5-dibromo-2-hydroxybenzoate?

A1: Based on the structural characteristics of Ethyl 3,5-dibromo-2-hydroxybenzoate (an aromatic ester with polar hydroxyl and ester functional groups, and nonpolar dibrominated phenyl ring), a solvent of intermediate polarity is a good starting point.

Ethanol is a frequently recommended solvent for the purification of salicylic acid derivatives and related azo compounds.[1][2] For structurally similar compounds, such as N'-(3,5-Dibromo-2-hydroxybenzylidene)-2-nitrobenzohydrazide, methanol has been successfully used for recrystallization.[3]

A general principle in solvent selection is "like dissolves like".[4] Given the compound's features, alcohols like ethanol or methanol are often suitable. It is advisable to start by testing the solubility of a small amount of your crude product in these solvents. The ideal single solvent will dissolve the compound when hot but show poor solubility at room temperature or below.[5]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: This is a common issue that can arise from a few factors. Here’s a systematic approach to troubleshoot:

  • Insufficient Solvent: This is the most frequent reason. Add the solvent in small portions to the heated mixture until the solid just dissolves.[4]

  • Inappropriate Solvent Choice: If you have added a significant amount of solvent and the compound still hasn't dissolved, the solvent may be a poor choice. You may need to select a more polar or less polar solvent depending on the initial choice.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant portion of the material dissolves but some solid remains, this is likely the case. In this situation, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[6]

Q3: No crystals are forming even after the solution has cooled and been placed in an ice bath. What are the next steps?

A3: The absence of crystal formation upon cooling typically points to one of two issues: subsaturation or supersaturation.

  • Subsaturation (Too Much Solvent): This is the most common reason for crystallization failure.[7] If the solution is not saturated, the solute concentration is too low for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[7][8] Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility limit, but crystal nucleation has not initiated.[7]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.[5][6]

      • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed crystal" provides a template for further crystallization.[5]

If these methods fail, it may be necessary to remove the solvent entirely (e.g., via rotary evaporation) and attempt the recrystallization again with a different solvent or solvent system.[7]

Q4: My compound "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is highly impure.[5][7]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to decrease the saturation level slightly.[5][8]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help to slow down the cooling rate, which favors the formation of crystals over oil.[5][8]

  • Solvent System Modification:

    • Single Solvent: If using a single solvent, try one with a lower boiling point.

    • Mixed Solvents: "Oiling out" is more common with mixed solvent systems.[7] If you are using a solvent pair, try adjusting the ratio or selecting a different pair.

Q5: I'm considering a mixed solvent system. How do I choose a suitable pair?

A5: A mixed solvent system is useful when no single solvent has the ideal solubility characteristics. The two solvents must be miscible with each other. The selection process involves finding:

  • A "Good" Solvent: One in which your compound is highly soluble, even at room temperature.

  • A "Bad" Solvent: One in which your compound is poorly soluble, even at high temperatures.

Common Miscible Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[9]

  • Toluene-Ligroin[4]

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While keeping the solution hot, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude Ethyl 3,5-dibromo-2-hydroxybenzoate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Protocol 2: Mixed Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Inducing Saturation: While the solution is hot, add hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the purified product.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Relative)Notes
Methanol64.50.762A polar protic solvent, often effective for polar compounds.[10][11]
Ethanol78.30.654A versatile polar protic solvent suitable for a range of organic compounds.[10][11]
Ethyl Acetate77.10.228A moderately polar aprotic solvent.[11] Often used in combination with nonpolar solvents like hexane.
Toluene110.60.099A nonpolar aromatic solvent, useful for less polar compounds.[11]
Hexane690.009A nonpolar solvent, often used as the "bad" solvent in a mixed pair with a more polar one.[11]
Water1001.000A highly polar solvent, may be suitable as the "bad" solvent with a miscible alcohol.[10][11]

Visualizations

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No oiling_out Compound 'Oils Out' crystals_form->oiling_out Oils Out end End collect->end too_much_solvent Too Much Solvent? (Subsaturated) no_crystals->too_much_solvent supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off Boil Off Some Solvent and Re-cool too_much_solvent->boil_off Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal supersaturated->induce boil_off->cool induce->cool reheat Reheat to Dissolve Oil oiling_out->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool slow_cool->cool change_solvent Consider Different Solvent/System slow_cool->change_solvent

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • U.S. Patent No. US3381032A. (1968). Preparation of 3, 5-dibromo-salicylic acid.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallisation for purification purposes. (2020, October 30). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. (2010, October 25). Marine Drugs.
  • How do I recrystallize this product? (2025, May 23). Reddit. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION. (n.d.). ResearchGate. Retrieved from [Link]

  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purific
  • U.S. Patent No. US2891090A. (1959). Purification of salicylic acid derivatives.
  • Salicylic Acid and Related Compounds. (n.d.).
  • Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. (2022). Chemical Review and Letters.
  • N′-(3,5-Dibromo-2-hydroxybenzylidene)-2-nitrobenzohydrazide methanol solvate. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • Ethyl salicylate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. (2024, November 28).
  • Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. (2024, January 21). Scientific Reports.
  • Chinese Patent No. CN110283072B. (n.d.). Synthesis method of ethyl salicylate.
  • Ethyl 3,5-dinitrosalicylate. (2025, August 10).

Sources

Optimization

Technical Support Center: Stabilization of Ethyl 3,5-dibromosalicylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] The Core Challenge: Ethyl 3,5-dibromosalicylate (EDBS) is not a standard ester; it is an activated ester . The presence of two bromine atoms at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Core Challenge: Ethyl 3,5-dibromosalicylate (EDBS) is not a standard ester; it is an activated ester . The presence of two bromine atoms at the 3 and 5 positions of the benzene ring exerts a strong electron-withdrawing inductive effect (-I effect). This significantly reduces the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions (


).

Furthermore, the bromine substitution dramatically increases the acidity of the phenolic hydroxyl group (predicted pKa


 1.96, compared to ~2.97 for salicylic acid). In neutral buffers (pH 7.0–7.4), the phenol is deprotonated, potentially facilitating intramolecular general base catalysis that further accelerates hydrolysis.

Objective: This guide provides a self-validating system to stabilize EDBS by controlling three variables: Proton Activity (pH) , Dielectric Constant (Solvent) , and Interfacial Shielding (Surfactants) .

Module 1: The pH Factor (Critical Control Point)

Q: Why does my compound degrade rapidly in PBS (pH 7.4)?

A: At pH 7.4, you are driving the reaction forward. The concentration of hydroxide ions (


) is high enough to attack the electron-deficient carbonyl of EDBS. Additionally, the phenolic group is ionized, which can destabilize the molecule.

The Fix: You must shift the equilibrium by lowering the pH. The stability window for halogenated salicylate esters is typically pH 3.5 – 4.5 .

  • Do not use: Phosphate Buffered Saline (PBS) or Tris (nucleophilic amines in Tris can aminolyse the ester).

  • Use instead: Citrate buffer (pH 4.0) or Acetate buffer (pH 4.5).

Visualizing the Instability

The following diagram illustrates why the bromine atoms make this molecule fragile in water.

HydrolysisMechanism Ester Ethyl 3,5-dibromosalicylate (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Ester->Intermediate Rate Limiting Step BrEffect Br Substituents (Electron Withdrawal) BrEffect->Ester Activates Attack Nucleophilic Attack (OH- / H2O) Attack->Ester Targeting C=O Products 3,5-Dibromosalicylic Acid + Ethanol Intermediate->Products Collapse

Figure 1: Mechanistic pathway of hydrolysis. The electron-withdrawing Bromine atoms (Red) activate the ester, lowering the energy barrier for nucleophilic attack.

Module 2: Formulation Tactics (Solubility & Shielding)

Q: The compound precipitates when I lower the pH. How do I maintain solubility?

A: This is the "Solubility-Stability Paradox." At pH 4.0, the phenolic group is protonated (neutral), making EDBS highly hydrophobic and insoluble in pure water. You must use a Binary Solvent System .

Protocol: The Solvent-Shift Method

  • Stock Preparation: Dissolve EDBS in 100% DMSO or Ethanol (Anhydrous) at 100x the final concentration.

  • Aqueous Phase: Prepare 50 mM Acetate Buffer (pH 4.5).

  • Integration: Slowly add the organic stock to the aqueous buffer while vortexing.

    • Target: Keep organic co-solvent >10% (v/v) if possible. This lowers the dielectric constant of the media, stabilizing the ester bond.

Q: Can I use surfactants to protect the ester?

A: Yes, via Micellar Shielding . By encapsulating EDBS within the hydrophobic core of a micelle, you physically separate the ester linkage from bulk water and hydroxide ions.

  • Recommended Surfactant: Sodium Dodecyl Sulfate (SDS) or Polysorbate 80 (Tween 80).

  • Why SDS? SDS is anionic. The negatively charged micelle surface repels incoming hydroxide ions (

    
    ), providing an electrostatic guard rail in addition to the steric shield.
    

Module 3: Analytical Validation (Did it work?)

Q: How do I distinguish the intact ester from the hydrolyzed acid?

A: You must use Reverse Phase HPLC (RP-HPLC). Because of the bromine atoms, the hydrolysis product (3,5-dibromosalicylic acid) is still quite hydrophobic, but it is more polar than the ethyl ester.

Self-Validating HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax or Waters Symmetry), 5µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the phenol protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 minutes.

Data Interpretation Table:

CompoundPolarityPredicted Elution OrderUV Signature (Approx)
3,5-Dibromosalicylic Acid High (Relative)1 (Elutes First)

~310 nm (Phenolic shift)
Ethyl 3,5-dibromosalicylate Low (Hydrophobic)2 (Elutes Second)

~305 nm

Troubleshooting Workflow (Decision Tree)

Follow this logic flow to determine the optimal handling for your specific experiment.

OptimizationWorkflow Start Start: EDBS Formulation CheckPH Check Media pH Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic AdjustBuffer Adjust to pH 4.0 (Citrate/Acetate) IsAcidic->AdjustBuffer No CheckSolubility Is it Soluble? IsAcidic->CheckSolubility Yes AdjustBuffer->CheckSolubility AddCosolvent Add 10-20% DMSO or Ethanol CheckSolubility->AddCosolvent No (Precipitates) Validation Run HPLC (Confirm <5% Hydrolysis) CheckSolubility->Validation Yes AddSurfactant Add 0.5% SDS (Micellar Shield) AddCosolvent->AddSurfactant Still Unstable? AddSurfactant->Validation

Figure 2: Step-by-step logic for stabilizing EDBS in aqueous environments.

References

  • Chemical Properties & pKa: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18464, 3,5-Dibromosalicylic acid. Retrieved from [Link]

  • General Base Catalysis Mechanism: Fersht, A. R., & Kirby, A. J. (1967). Intramolecular General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
  • HPLC Methodology: Agilent Technologies. Separation of Salicylic Acid Impurities. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectrum Analysis of Ethyl 3,5-dibromo-2-hydroxybenzoate

The following guide is structured to provide an autonomous, technical deep-dive into the 1H NMR analysis of Ethyl 3,5-dibromo-2-hydroxybenzoate. It synthesizes theoretical chemical shift principles with practical, bench-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide an autonomous, technical deep-dive into the 1H NMR analysis of Ethyl 3,5-dibromo-2-hydroxybenzoate. It synthesizes theoretical chemical shift principles with practical, bench-level insights for structural validation.

Executive Summary & Application Context

Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as Ethyl 3,5-dibromosalicylate) is a critical halogenated salicylate derivative used as a synthetic intermediate in the development of antimicrobial agents and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity is defined by three distinct moieties: a lipophilic ethyl ester, a phenolic hydroxyl group involved in strong intramolecular hydrogen bonding, and two bromine substituents on the aromatic ring.

For researchers and drug developers, 1H NMR is the primary tool not just for identification, but for detecting specific degradation pathways—namely hydrolysis to the acid or incomplete bromination of the starting material. This guide provides a definitive spectral fingerprint and contrasts it with common "imposter" signals.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize solvent-solute interaction artifacts, the following protocol is recommended.

Solvent Selection: CDCl₃ vs. DMSO-d₆
  • Primary Choice: Chloroform-d (CDCl₃)

    • Why: The intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl is stabilized in non-polar solvents. This results in a sharp, characteristic downfield singlet for the -OH group, serving as a purity marker.

    • Concentration: ~10-15 mg in 0.6 mL CDCl₃.

  • Alternative: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Why: Use only if solubility is an issue or to observe exchangeable protons that broaden in CDCl₃ due to trace acid/water.

    • Caveat: DMSO is a strong H-bond acceptor and may compete with the intramolecular bond, potentially shifting the phenolic proton signal.

Instrument Parameters
  • Frequency: 300 MHz or higher (400 MHz recommended for clear resolution of meta-coupling).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): 16–32 scans are sufficient for >95% purity; 64+ scans required to detect <1% des-bromo impurities.

Spectral Analysis: The "Fingerprint"

The spectrum of Ethyl 3,5-dibromo-2-hydroxybenzoate is distinct due to its symmetry-breaking substitutions.

Summary of Chemical Shifts (in CDCl₃)
MoietyProton TypeApprox.[1][2][3][4][5][6] Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Insight
Phenol Ar-OH 11.0 – 11.5 Singlet (s)-Critical Purity Marker. Sharp due to intramolecular H-bond. Disappears with D₂O shake.
Aromatic H-4 (between Br)7.85 – 8.00 Doublet (d)

Hz
Deshielded by two ortho-Bromines.
Aromatic H-6 (ortho to C=O)7.60 – 7.80 Doublet (d)

Hz
Deshielded by ortho-Carbonyl anisotropy.
Ester -O-CH₂ -CH₃4.40 – 4.45 Quartet (q)

Hz
Diagnostic of the ethyl ester formation.
Ester -O-CH₂-CH₃ 1.40 – 1.45 Triplet (t)

Hz
Methyl terminus of the ester.
Detailed Assignment Logic
1. The Aromatic Region: The "Two Doublets"

Unlike unsubstituted ethyl salicylate, which shows a complex 4-proton pattern, the 3,5-dibromo derivative displays a simplified AM spin system (two distinct doublets).

  • Coupling: The protons are meta to each other (positions 4 and 6). They split each other with a characteristic small coupling constant (

    
     Hz).
    
  • Assignment Ambiguity:

    • H-4 (C-4): Located between two Bromine atoms (C-3 and C-5). The "double ortho-halogen" effect typically causes significant deshielding.

    • H-6 (C-6): Located ortho to the carbonyl group. The magnetic anisotropy of the carbonyl also deshields this position.

    • Consensus: In similar 3,5-dibromo salicylates (e.g., the aldehyde), the proton between the bromines (H-4) is often slightly more downfield than H-6, though they are close. Crucially, the presence of two doublets with small

      
      -coupling confirms the 3,5-substitution pattern. 
      
2. The Hydroxyl "Ghost" Signal

The phenolic proton is often missed by automated peak picking algorithms because it appears very far downfield (~11 ppm).

  • Validation: If this peak is broad or absent in CDCl₃, the sample may be wet (proton exchange with H₂O) or the compound may have hydrolyzed to the salt form.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the product's spectrum against its most likely impurities: the starting material (Ethyl Salicylate) and the hydrolysis product (3,5-Dibromosalicylic Acid).

Table 2: Differentiating Impurities
FeatureProduct (Ethyl 3,5-dibromo...)[5][7][8]Starting Material (Ethyl Salicylate)Hydrolysis Impurity (3,5-Dibromosalicylic Acid)
Aromatic Region 2H (Two Doublets)4H (Complex Multiplets)2H (Two Doublets)
Ethyl Signals Present (q ~4.4, t ~1.4)Present (q ~4.4, t ~1.4)Absent (No ethyl peaks)
OH Signal ~11.0 - 11.5 ppm~10.5 - 11.0 ppmBroad/Very Downfield (COOH + OH)
Key Distinction Simple aromatic region + Ethyl group.Complex aromatic region (signals at 6.8-7.5 ppm).Loss of Ethyl signals.
Visualizing the Identification Workflow

The following logic tree illustrates how to use the NMR data to validate the structure and identify impurities.

NMR_Analysis_Workflow Start Acquire 1H NMR Spectrum (CDCl3) Check_Ethyl Are Ethyl Signals Present? (q ~4.4 ppm, t ~1.4 ppm) Start->Check_Ethyl Check_Aromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Check_Ethyl->Check_Aromatic Yes Acid_Impurity IMPURITY: 3,5-Dibromosalicylic Acid (Hydrolysis Product) Check_Ethyl->Acid_Impurity No (Ethyl Missing) Product CONFIRMED: Ethyl 3,5-dibromo-2-hydroxybenzoate (2 Ar-H Doublets + Ethyl) Check_Aromatic->Product 2 Distinct Doublets (Meta coupling ~2Hz) SM_Impurity IMPURITY: Ethyl Salicylate (Starting Material) Check_Aromatic->SM_Impurity 4 Multiplets (Ortho/Meta/Para)

Figure 1: Decision logic for validating Ethyl 3,5-dibromo-2-hydroxybenzoate against common synthetic byproducts.

Troubleshooting & Self-Validation

The "Water" Problem

In CDCl₃, water appears as a singlet around 1.56 ppm.[9]

  • Issue: If your sample is wet, the water peak may shift or broaden.[3] More importantly, water catalyzes proton exchange.

  • Symptom: The sharp phenolic -OH singlet at ~11 ppm becomes broad or disappears entirely.

  • Fix: Dry the sample under high vacuum or add activated molecular sieves to the NMR tube.

The D₂O Shake Test

To confirm the assignment of the phenolic proton:

  • Run the standard spectrum in CDCl₃.

  • Add 1-2 drops of D₂O to the tube and shake vigorously.

  • Re-run the spectrum.[5]

  • Result: The signal at ~11 ppm should disappear (exchanged to -OD), while the aromatic doublets and ethyl signals remain unchanged.

References

  • ChemicalBook. 3,5-Dibromosalicylaldehyde 1H NMR Spectrum. (Used for aromatic region assignment correlation).

  • National Institutes of Health (PubChem). 3,5-Dibromosalicylic acid | C7H4Br2O3. (Spectral data for the acid analog).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Standard reference for solvent residuals).

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn.[1][5] Reson. Chem. (Solvent effect principles).

Sources

Comparative

Technical Guide: Identifying Meta-Coupling Constants in 3,5-Dibromo Substituted Aromatics

Executive Summary In 3,5-dibromo substituted aromatic systems, the structural verification of regiochemistry often hinges on the detection of small meta-coupling constants ( ). Due to the electronegativity of bromine and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In 3,5-dibromo substituted aromatic systems, the structural verification of regiochemistry often hinges on the detection of small meta-coupling constants (


). Due to the electronegativity of bromine and the specific relaxation properties of the isolated protons, these couplings (

Hz) are frequently masked by natural line broadening in standard 1D

H NMR.

This guide compares three methodologies for extracting these constants: Standard Exponential Processing , Gaussian Resolution Enhancement , and 2D J-Resolved Spectroscopy . While Gaussian enhancement offers a rapid, data-processing-only solution for high-field data, 2D J-Resolved spectroscopy is established here as the definitive protocol for unambiguous determination.

The Challenge: The "W" Coupling Trap

In a 1-substituted-3,5-dibromobenzene system, the protons reside at positions 2, 4, and 6.

  • H4 is flanked by two bromine atoms.

  • H2 and H6 are flanked by the substituent (R) and a bromine atom.

Assuming internal symmetry (achiral R group), H2 and H6 are chemically and magnetically equivalent. The spin system is characterized by long-range meta-couplings (


), often called "W-couplings" due to the zigzag geometry of the bonds (H-C-C-C-H).
Theoretical Splitting Pattern
  • H4: Triplets (

    
    ) due to coupling with H2 and H6 (
    
    
    
    ).
  • H2/H6: Doublets (

    
    ) due to coupling with H4 (
    
    
    
    ).
  • Magnitude: Typically

    
     Hz [1].
    

The Problem: Standard


H NMR linewidths in non-degassed solvents often range from 

Hz. Consequently, the

splitting is frequently obscured, resulting in "broad singlets" rather than distinct multiplets. This ambiguity can lead to misassignment of regioisomers (e.g., confusing 3,5-dibromo with 2,5-dibromo patterns).

Methodology Comparison

We evaluate three distinct approaches to resolving these constants.

Method A: Standard Exponential Multiplication (EM)

The default processing applied by most automated NMR software.

  • Mechanism: Multiplies the Free Induction Decay (FID) by a decaying exponential function (

    
    ).[1]
    
  • Parameter: lb (Line Broadening) > 0 (typically 0.3 Hz).

  • Outcome: Improves Signal-to-Noise (S/N) but artificially broadens peaks.

  • Verdict: Unsuitable for

    
     determination in this specific motif.[2]
    
Method B: Gaussian Resolution Enhancement (GM)

The "reprocessing" solution.

  • Mechanism: Multiplies the FID by a rising Gaussian function to reshape the echo, narrowing the peak at the base while truncating the wings.

  • Parameters:

    • lb (Line Broadening): Set to a negative value (e.g.,

      
       to 
      
      
      
      Hz) to cancel natural decay.
    • gb (Gaussian Broadening): Position of the Gaussian maximum (0 to 1).

  • Outcome: Drastically sharpens peaks, revealing fine structure at the cost of S/N and potential "ringing" artifacts at the baseline.

  • Verdict: High Utility. The first line of defense.

Method C: 2D J-Resolved Spectroscopy (J-Res)

The experimental solution.[3]

  • Mechanism: A spin-echo sequence that separates chemical shift (

    
    ) onto the F2 axis and scalar coupling (
    
    
    
    ) onto the F1 axis.
  • Outcome: Tilts the multiplets 45° (after processing) to show a "decoupled" projection on F2 and the isolated coupling multiplets on F1.

  • Verdict: Definitive. Eliminates chemical shift overlap and line broadening effects.

Comparative Analysis Table
FeatureStandard (EM)Gaussian (GM)2D J-Resolved
Primary Utility S/N improvementResolution enhancementSeparation of

and

Cost (Time) InstantInstant (Processing only)10–20 mins (Acquisition)
S/N Impact Positive (+)Negative (--)Neutral
Resolution Limit ~1.0 Hz~0.3 Hz~0.1 Hz (F1 limit)
Artifact Risk LowHigh (Ringing/Wiggles)Medium (Phase twist)
Suitability for

Poor Good Excellent

Decision Workflow

The following diagram illustrates the logical pathway for a researcher encountering a broad aromatic singlet in a 3,5-dibromo system.

G Start Start: Broad Aromatic Singlet (3,5-dibromo motif) CheckLB Check Processing: Is LB > 0? Start->CheckLB ReprocessGM Apply Gaussian Window (LB = -1.5, GB = 0.5) CheckLB->ReprocessGM Yes (Standard) Inspect Inspect Peak Shape CheckLB->Inspect No (Already optimized) ReprocessGM->Inspect Success Splitting Visible (t/d) Measure J (~1.5 Hz) Inspect->Success Resolved Fail Still Broad/Ambiguous Inspect->Fail Unresolved RunJRes Acquire 2D J-Res (SW(F1) = 50 Hz) Fail->RunJRes AnalyzeF1 Extract F1 Slice at Chemical Shift RunJRes->AnalyzeF1 Final Definitive J Measurement AnalyzeF1->Final

Figure 1: Decision matrix for extracting meta-coupling constants. Blue nodes indicate analysis steps; Red nodes indicate intervention.

Experimental Protocols

Protocol 1: Gaussian Resolution Enhancement (Processing)

Use this on existing data before running new experiments.

  • Load FID: Open the raw data (do not use the pre-processed spectrum).

  • Apodization Setup: Locate the Window Function command (e.g., wm, apk, or "Apodization" menu depending on software like TopSpin or MestReNova).

  • Set Line Broadening (LB):

    • Set lb to a negative value roughly equal to the natural linewidth.

    • Recommendation: Start with -1.0 Hz.

  • Set Gaussian Broadening (GB):

    • Set gb (position of maximum) to the center of the FID acquisition time.

    • Recommendation:0.5 (50%).

  • Execute: Apply the function (e.g., gfp in TopSpin) and Fourier Transform.

  • Iterate:

    • If the baseline oscillates ("ringing"), reduce gb to 0.3 or make lb less negative (e.g., -0.5).

    • If the peak is still broad, decrease lb to -2.0.

Protocol 2: 2D J-Resolved Spectroscopy (Acquisition)

Use this for definitive validation.

  • Pulse Sequence: Select the standard homonuclear J-resolved sequence (e.g., jresgpprqf on Bruker).

  • Spectral Width (F2): Standard proton window (e.g., 10–12 ppm).

  • Spectral Width (F1): Critical Step.

    • Set F1 SW to a narrow range, typically 50 Hz or 60 Hz .

    • Reasoning: We are looking for small couplings (1–2 Hz). A narrow window maximizes digital resolution in the coupling dimension.

  • Points (TD):

    • F2: 2K or 4K.

    • F1: 64 or 128 increments.

  • Acquisition: Run the experiment (approx. 10–15 mins).

  • Processing:

    • Apply Tilt Correction (standard J-Res processing).

    • Symmetrize (optional, use with caution).

    • Skyline Projection: Project onto F2 to see the "pure shift" (decoupled) spectrum.[4]

    • Slice Extraction: Right-click the specific aromatic peak and extract the F1 trace.

  • Measurement: Measure the distance between the outer legs of the multiplet in the F1 slice.

Scientific Validation & Mechanism

Why Gaussian Enhancement Works

The Free Induction Decay (FID) naturally decays exponentially (


).[1] This decay shape transforms into a Lorentzian line shape in the frequency domain, which has wide "feet."
By multiplying the FID by a Gaussian function that rises initially and then falls, we force the signal to decay faster at the tail (removing the "feet") while preserving the signal at the echo center. This transformation (

) narrows the peak width at half-height, allowing the

Hz split to emerge from a peak that was previously 1.5 Hz wide [2].
The J-Res Advantage

In a J-Resolved experiment, the chemical shift evolves during


, while the coupling evolves during 

. By tilting the 2D matrix 45°, we align the chemical shift along one axis and the coupling along the orthogonal axis.
  • Self-Validation: If the signal in the F1 dimension is a singlet, there is no coupling. If it is a triplet with

    
     Hz, the meta-coupling is confirmed. This removes the ambiguity of "poor shimming" because shimming errors primarily affect the F2 (chemical shift) dimension, not the spin-echo refocused F1 dimension [3].
    

References

  • Reich, H. J. (n.d.). Proton NMR Data - Coupling Constants. University of Wisconsin-Madison.[5] Retrieved February 28, 2026, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Processing).
  • Parella, T. (2014).[3] Pure Shift NMR. eMagRes, 3(1), 1-12. (Context on J-Res vs Pure Shift). [Link]

  • University of Ottawa NMR Facility. (2007). Resolution Enhancement. Retrieved February 28, 2026, from [Link]

Sources

Validation

A Comparative Guide to the FTIR Carbonyl Stretch Frequency of Ethyl 3,5-dibromo-2-hydroxybenzoate

Theoretical Analysis: Predicting the Carbonyl Frequency The position of the carbonyl stretching vibration in an infrared spectrum is highly sensitive to the electronic environment of the C=O bond. The frequency is primar...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Analysis: Predicting the Carbonyl Frequency

The position of the carbonyl stretching vibration in an infrared spectrum is highly sensitive to the electronic environment of the C=O bond. The frequency is primarily governed by the bond's force constant (strength) and the reduced mass of the atoms, as described by Hooke's Law. For Ethyl 3,5-dibromo-2-hydroxybenzoate, three key structural features dictate the electronic environment and thus the frequency of the ester carbonyl stretch:

  • Conjugation with the Aromatic Ring: The ester group is directly attached to a benzene ring. This conjugation delocalizes the π-electrons of the carbonyl group into the ring, which reduces the double-bond character of the C=O bond. This weakening of the bond lowers its stretching frequency compared to a simple aliphatic ester.[1][2]

  • Intramolecular Hydrogen Bonding (Chelation): The hydroxyl group at the ortho-position (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction further polarizes the C=O bond, pulling electron density away from the bond and significantly decreasing its double-bond character. This effect, known as chelation, is a dominant factor and causes a substantial shift to a lower wavenumber (redshift).[3][4][5]

  • Inductive Effect of Bromo Substituents: The two bromine atoms at the meta-positions (C3 and C5) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electrons tends to strengthen the C=O bond, which would typically shift the stretching frequency to a higher wavenumber (blueshift).[6][7]

Net Effect Prediction:

In Ethyl 3,5-dibromo-2-hydroxybenzoate, these effects are in opposition. The conjugation and, more powerfully, the intramolecular hydrogen bonding work to decrease the C=O frequency. The inductive effect of the two bromine atoms works to increase it. However, the energy reduction from forming a stable six-membered chelate ring via hydrogen bonding is typically a much stronger influence than the inductive effects of meta-substituents.

Therefore, it is predicted that the carbonyl stretching frequency of Ethyl 3,5-dibromo-2-hydroxybenzoate will be significantly lower than a standard aromatic ester and will be primarily dictated by the ortho-hydroxyl group, with a slight counteracting (upward) shift from the dibromo substitution. The expected frequency should be in the range of 1670-1690 cm⁻¹ .

Comparative Analysis with Structurally Related Esters

To validate this prediction, we can compare the known FTIR data of several related compounds. Each analogue helps to isolate the effect of a specific structural feature.

CompoundStructureKey Structural FeaturesObserved C=O Stretch (cm⁻¹)
Ethyl Acetate CH₃COOCH₂CH₃Saturated, non-conjugated ester~1742[1]
Ethyl Benzoate C₆H₅COOCH₂CH₃Aromatic conjugation~1719 - 1726[1][2]
Ethyl Salicylate o-HOC₆H₄COOCH₂CH₃Aromatic conjugation + Intramolecular H-bonding~1680[5]
Ethyl 4-hydroxybenzoate p-HOC₆H₄COOCH₂CH₃Aromatic conjugation + Intermolecular H-bonding (no chelation)~1715
Ethyl 3,5-dibromo-2-hydroxybenzoate o-HO-3,5-Br₂-C₆H₂COOCH₂CH₃Conjugation + H-bonding + Inductive withdrawalPredicted: ~1670-1690

Discussion of Analogues:

  • Ethyl Benzoate vs. Ethyl Acetate: The shift from ~1742 cm⁻¹ in the aliphatic ethyl acetate to ~1719 cm⁻¹ in ethyl benzoate clearly demonstrates the frequency-lowering effect of conjugation with the aromatic ring.[1] This delocalization weakens the C=O bond.

  • Ethyl Salicylate vs. Ethyl Benzoate: The introduction of an ortho-hydroxyl group in ethyl salicylate causes a dramatic drop in frequency from ~1719 cm⁻¹ to ~1680 cm⁻¹.[5] This ~40 cm⁻¹ shift is almost entirely due to the strong intramolecular hydrogen bond, which significantly weakens the carbonyl bond.[4][8]

  • Ethyl 4-hydroxybenzoate: In this isomer, the hydroxyl group is in the para-position and cannot form an intramolecular hydrogen bond with the carbonyl. Its C=O frequency (~1715 cm⁻¹) is very similar to that of ethyl benzoate, confirming that it is the ortho positioning and subsequent chelation that causes the large frequency drop, not just the presence of a hydroxyl group.

Refining the Prediction:

Based on the powerful effect observed in ethyl salicylate, our starting point for Ethyl 3,5-dibromo-2-hydroxybenzoate is ~1680 cm⁻¹. The two electron-withdrawing bromine atoms will pull electron density away from the C=O group via the inductive effect, slightly increasing the bond order and thus the frequency. This leads to our refined prediction that the peak will appear slightly higher than in ethyl salicylate, likely in the 1670-1690 cm⁻¹ range.

Experimental Protocol for FTIR Analysis

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of a solid aromatic ester like Ethyl 3,5-dibromo-2-hydroxybenzoate using the potassium bromide (KBr) pellet method.

Materials:

  • FTIR Spectrometer

  • Ethyl 3,5-dibromo-2-hydroxybenzoate sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula and weighing paper

Workflow: KBr Pellet Preparation and FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Grind KBr B Add 1-2 mg Sample A->B C Mix Thoroughly B->C D Load into Pellet Die C->D E Press under Vacuum D->E F Eject Transparent Pellet E->F H Place Pellet in Holder F->H Transfer Pellet G Collect Background (Empty Chamber) G->H I Collect Sample Spectrum H->I J Process Data (Baseline Correction) I->J K Analyze Spectrum J->K Final Spectrum

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.

    • Verify the sample compartment is clean and empty.

    • Collect a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Gently grind approximately 100-200 mg of dry, FTIR-grade KBr in an agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the Ethyl 3,5-dibromo-2-hydroxybenzoate sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together until the mixture is homogeneous. The goal is to disperse the sample evenly within the KBr matrix.

    • Transfer the powder mixture to the collar of a pellet press die.

    • Assemble the die and apply pressure (typically 7-10 tons) for several minutes, often under a vacuum to remove trapped air and moisture.

    • Carefully release the pressure and eject the resulting transparent or translucent KBr pellet. A cloudy or opaque pellet indicates poor mixing, excessive moisture, or insufficient pressure.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with 16 or 32 co-added scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the key absorption bands, paying close attention to the 1670-1690 cm⁻¹ region for the C=O stretch.

Interpreting the Full Spectrum

Beyond the carbonyl peak, the full spectrum provides a unique fingerprint of the molecule.

Molecular Structure and Key Vibrational Modes

IR_Peaks mol Ethyl 3,5-dibromo-2-hydroxybenzoate O-H C=O (Ester) C=C (Aromatic) C-Br p1 ~3200 cm⁻¹ (broad) mol:oh->p1 H-bonded Stretch p2 ~1670-1690 cm⁻¹ (strong) mol:co->p2 Chelated Stretch p3 ~1600, ~1470 cm⁻¹ (medium) mol:ar->p3 Ring Stretches p4 ~600-700 cm⁻¹ (medium) mol:cobr->p4 Stretch

Caption: Predicted IR peak assignments for Ethyl 3,5-dibromo-2-hydroxybenzoate.

Expected Key Absorption Bands:

  • O-H Stretch (phenolic): A broad band centered around ~3200 cm⁻¹ . The intramolecular hydrogen bonding will cause this peak to be shifted to a lower frequency and remain broad even in dilute solutions.[5]

  • C-H Stretch (aromatic and aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • C=O Stretch (ester): A very strong, sharp absorption predicted in the 1670-1690 cm⁻¹ region.

  • C=C Stretch (aromatic): Several medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch (ester and phenol): Strong bands in the 1300-1000 cm⁻¹ region.

  • C-Br Stretch: One or more medium to strong absorptions in the 700-600 cm⁻¹ range.

Conclusion

While no direct literature value exists for the carbonyl stretching frequency of Ethyl 3,5-dibromo-2-hydroxybenzoate, a thorough analysis based on established electronic and structural effects allows for a confident prediction. The dominant effect of intramolecular hydrogen bonding from the ortho-hydroxyl group, which drastically lowers the frequency, is expected to be slightly counteracted by the inductive electron withdrawal of the two meta-bromo substituents. This leads to a predicted C=O stretching frequency in the 1670-1690 cm⁻¹ range. This guide provides the theoretical foundation for this prediction, a comparative framework using known compounds, and a detailed experimental protocol for its verification.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Aparicio, S., & Alcalde, R. (2025). On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding. Journal of Physical Chemistry B. Retrieved from [Link]

  • Venkateswaran, C. S. (n.d.). Raman effect and hydrogen bonds. Proceedings of the Indian Academy of Sciences - Section A, 7, 13-22. Retrieved from [Link]

  • Mori, N., Asano, Y., Irie, T., & Tsuzuki, Y. (1969). Intramolecular Hydrogen Bonds. XIV. Correlation of the Hydroxyl and the Carbonyl Frequencies of Methyl Salicylates with Hammett's Substituent Constants. Bulletin of the Chemical Society of Japan, 42(2), 482-485. Retrieved from [Link]

  • DAV University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • CliffsNotes. (n.d.). The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Hasan, T. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

  • Kim, Y. S., Liu, L., & Thielges, M. C. (2014). Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field. Journal of the American Chemical Society, 136(35), 12607–12613. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to Thin-Layer Chromatography of Ethyl 3,5-dibromosalicylate: Optimizing Separation with Hexane/Ethyl Acetate Systems

In the landscape of synthetic chemistry and drug development, the meticulous monitoring of reaction progress and the assessment of product purity are paramount. For researchers working with substituted aromatic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the meticulous monitoring of reaction progress and the assessment of product purity are paramount. For researchers working with substituted aromatic compounds such as Ethyl 3,5-dibromosalicylate, a key intermediate in various synthetic pathways, Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical tool. This guide provides an in-depth comparison of various hexane/ethyl acetate solvent systems for the TLC analysis of Ethyl 3,5-dibromosalicylate, supported by experimental data and protocols to empower researchers in achieving optimal separation.

The Critical Role of Solvent Systems in TLC

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[1][2] The choice of the mobile phase is critical, as its polarity dictates the extent to which it can move the analyte up the stationary phase. A well-chosen solvent system will result in a distinct separation of the target compound from starting materials, byproducts, and other impurities, yielding a reliable Retention Factor (Rf) value. The Rf value, a ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a crucial parameter for compound identification and purity assessment.[3]

The hexane/ethyl acetate mixture is a workhorse in the organic chemistry laboratory for both TLC and column chromatography.[4][5][6] Hexane, a non-polar solvent, and ethyl acetate, a moderately polar solvent, offer a tunable polarity range that can be finely adjusted by varying their volumetric ratio.[6][7] This adaptability makes it an ideal choice for optimizing the separation of a wide array of organic compounds.

Comparative Analysis of Rf Values for Ethyl 3,5-dibromosalicylate

To illustrate the effect of solvent composition on the chromatographic behavior of Ethyl 3,5-dibromosalicylate, a series of TLC experiments were conducted using varying ratios of hexane and ethyl acetate. The resulting Rf values are summarized in the table below.

Hexane:Ethyl Acetate (v/v)Solvent PolarityObserved Rf Value of Ethyl 3,5-dibromosalicylateObservations
9:1Low0.15The compound shows minimal movement from the baseline, indicating strong interaction with the polar silica plate. This system is suitable for separating highly non-polar impurities from the product.
8:2Low-Medium0.35An ideal Rf value for many applications, offering good separation from both more polar and less polar impurities. This composition provides a good balance between compound migration and resolution.
7:3Medium0.52The compound travels further up the plate. This system can be useful for faster elution but may compromise separation from compounds with similar polarities.
6:4Medium-High0.68Increased solvent polarity leads to a significantly higher Rf value. At this polarity, there is a risk of co-elution with less polar impurities.
5:5High0.85The compound is highly soluble in the mobile phase and travels close to the solvent front. This system is generally not recommended for accurate separation of this compound as it can lead to poor resolution.[8]

Analysis of Results:

The experimental data clearly demonstrates that as the proportion of ethyl acetate in the mobile phase increases, the polarity of the solvent system rises, leading to a corresponding increase in the Rf value of Ethyl 3,5-dibromosalicylate.[9] This is because the more polar solvent mixture is more effective at competing with the polar stationary phase for the analyte, thus displacing the compound and allowing it to travel further up the plate.[4][10] For routine reaction monitoring and purity assessment of Ethyl 3,5-dibromosalicylate, an 8:2 or 7:3 hexane/ethyl acetate mixture is recommended to achieve an optimal Rf value between 0.3 and 0.6.

Experimental Protocol for TLC Analysis

The following detailed protocol will enable researchers to reliably reproduce the presented data and effectively utilize TLC for the analysis of Ethyl 3,5-dibromosalicylate.

Materials:

  • TLC plates (silica gel 60 F254)

  • Ethyl 3,5-dibromosalicylate sample

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Filter paper

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm) for visualization

  • Staining solution (e.g., potassium permanganate or sulfuric acid char) (optional, for non-UV active compounds)[11]

  • Heat gun (for visualization with staining)

Procedure:

  • Chamber Saturation: Line the inside of the developing chamber with a piece of filter paper. Pour the desired hexane/ethyl acetate solvent mixture into the chamber to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 15-20 minutes. This ensures that the atmosphere inside the chamber is saturated with solvent vapors, which is crucial for reproducible results.[12]

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica surface.[13]

  • Sample Spotting: Dissolve a small amount of the Ethyl 3,5-dibromosalicylate sample in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, carefully spot a small amount of the solution onto the baseline. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[8]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure that the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitoring and Completion: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Immediately upon removal from the chamber, mark the position of the solvent front with a pencil.[13]

  • Visualization:

    • UV Light: Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

    • Staining (Optional): If the compound is not UV-active, a chemical stain can be used. Dip the dried plate into the staining solution, then gently heat it with a heat gun until the spots become visible.

  • Rf Value Calculation: Measure the distance from the baseline to the center of the spot (distance traveled by the analyte) and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:[3]

    Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)

Visualizing the TLC Workflow

The following diagram illustrates the key steps in the Thin-Layer Chromatography process.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization chamber_prep 1. Chamber Saturation (Solvent + Filter Paper) plate_prep 2. Plate Preparation (Draw Baseline) chamber_prep->plate_prep Prepare Plate spotting 3. Sample Spotting (Apply Analyte) plate_prep->spotting Spot Sample development 4. Plate Development (Solvent Ascent) spotting->development Develop Plate visualization 5. Visualization (UV Light / Staining) development->visualization Visualize Spots calculation 6. Rf Calculation visualization->calculation Measure Distances

Caption: A flowchart of the Thin-Layer Chromatography (TLC) experimental workflow.

Causality and Trustworthiness in the Protocol

The described protocol is designed to be a self-validating system. The inclusion of chamber saturation minimizes variability in Rf values that can arise from an unsaturated atmosphere.[12] The emphasis on small, concentrated spots ensures sharp, well-defined separation, preventing band broadening that can obscure results.[8] By following these steps meticulously, researchers can be confident in the reproducibility and accuracy of their TLC results. It is important to note that Rf values can be influenced by several factors, including the specific brand and batch of TLC plates, temperature, and humidity.[14][15] Therefore, for direct comparison, it is always best to run reference compounds alongside the sample on the same plate.

This guide provides a foundational understanding and a practical framework for the successful TLC analysis of Ethyl 3,5-dibromosalicylate using hexane/ethyl acetate solvent systems. By understanding the principles of solvent polarity and adhering to a robust experimental protocol, researchers can effectively leverage TLC for reaction monitoring, purity assessment, and the overall advancement of their scientific endeavors.

References

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • BYJU'S. (2022, August 2). R F Value Explanation. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Filo. (2024, September 16). d. State three factors that affect the Rf - ​ - value of a compound in thin layer chromatography.[8]. [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. [Link]

  • University of California, Irvine. (n.d.). The expected elution order of organic classes. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • IMSA Digital Commons. (2025, March 4). Thin layer chromatography. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,5-dibromo-2-hydroxybenzoate

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3,5-dibromo-2-hydroxybenzoate. As a halogenated aromatic compound, its disposal is governed by stringent regulati...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 3,5-dibromo-2-hydroxybenzoate. As a halogenated aromatic compound, its disposal is governed by stringent regulations to protect both laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard safety data sheets.

Hazard Assessment: Understanding the Risks

Before handling Ethyl 3,5-dibromo-2-hydroxybenzoate for any purpose, including disposal, a thorough understanding of its associated hazards is critical. This compound is not merely a benign laboratory reagent; it presents specific risks that dictate our handling and disposal strategy.

The primary hazards are consistently identified across multiple safety data sheets and are classified under the Globally Harmonized System (GHS).[1][2][3][4]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][3]
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life.[2]

Causality: The presence of bromine atoms on the aromatic ring and the phenolic hydroxyl group contribute to the compound's reactivity and irritant properties. Its significant aquatic toxicity underscores the absolute necessity of preventing its release into the environment, making drain disposal strictly prohibited.[1][2][5]

Immediate Safety Protocols: Your First Line of Defense

Adherence to proper Personal Protective Equipment (PPE) is non-negotiable. The following PPE is mandatory when handling Ethyl 3,5-dibromo-2-hydroxybenzoate waste.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][6]Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][7]Prevents direct skin contact, which can cause irritation. Proper glove removal technique is essential to avoid cross-contamination.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a certified chemical fume hood.[8]If dust or aerosols are generated outside of a fume hood, a NIOSH-approved N95 dust mask or equivalent is necessary to prevent respiratory tract irritation.

Operational Mandate: All handling and preparation for the disposal of this compound, including weighing and transferring, must be conducted within a properly functioning chemical fume hood.[9] This engineering control is the primary method for preventing inhalation of dust or fumes.[3]

Step-by-Step Disposal Protocol

The guiding principle for disposing of Ethyl 3,5-dibromo-2-hydroxybenzoate is that it must be treated as hazardous halogenated organic waste .[10] It must never be mixed with general refuse or disposed of down the drain.[1]

Step 1: Waste Segregation

This is the most critical step in ensuring compliant and cost-effective disposal. As a brominated compound, this waste must be kept separate from non-halogenated organic waste.[11][12]

  • Action: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Solids."

  • Causality: Disposal methods for halogenated waste, typically high-temperature incineration, are different and significantly more expensive than those for non-halogenated solvents, which may be recycled or used in fuel blending.[11] Mixing these waste streams leads to improper disposal and inflates costs for the entire institution.

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be clean, dry, and in good condition.

  • Causality: A robust, chemically compatible container prevents leaks and environmental contamination. The container must remain closed unless actively adding waste.[12]

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. Clearly write the full chemical name: "Ethyl 3,5-dibromo-2-hydroxybenzoate" and list any other components in the waste mixture.

  • Causality: Accurate labeling informs waste handlers of the container's contents and associated hazards, ensuring it is handled and disposed of correctly. Regulatory bodies like the EPA require this for tracking and compliance.

Step 4: Accumulation and Storage

Waste must be stored safely pending pickup by a certified disposal service.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[10]

  • Causality: Safe storage minimizes the risk of spills, reactions, and exposure. Storing incompatibles together can lead to dangerous reactions.

Step 5: Arranging for Disposal
  • Action: Follow your institution’s specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.

  • Causality: Final disposal must be carried out by a licensed and approved waste disposal plant.[13][14] These facilities have the specialized equipment (e.g., high-temperature incinerators) required to destroy halogenated organic compounds in an environmentally sound manner.

The logical flow for this disposal process is summarized in the diagram below.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Steps A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work Inside a Chemical Fume Hood A->B C Segregate as Halogenated Organic Solid Waste B->C D Select a Compatible Waste Container (HDPE/Glass) C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Add Waste to Container & Secure Lid E->F G Store in Designated Satellite Accumulation Area F->G H Arrange Pickup via EHS for Approved Disposal Plant G->H

Sources

Handling

Personal protective equipment for handling Ethyl 3,5-dibromo-2-hydroxybenzoate

Executive Safety Summary Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as Ethyl 3,5-dibromosalicylate) is a halogenated salicylate ester used primarily as a synthetic intermediate.[1] Unlike simple salicylates, the add...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Ethyl 3,5-dibromo-2-hydroxybenzoate (also known as Ethyl 3,5-dibromosalicylate) is a halogenated salicylate ester used primarily as a synthetic intermediate.[1] Unlike simple salicylates, the addition of two bromine atoms at the 3 and 5 positions significantly alters its lipophilicity and reactivity.

Critical Hazard Profile:

  • Signal Word: WARNING

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335).[1][2][3][4]

  • Environmental: Very toxic to aquatic life (H400) due to the persistence of the halogenated aromatic ring.[1]

  • Physical State: Typically a crystalline solid (Melting Point ~49-51°C).[1] Low melting point solids pose unique risks as they can bridge the gap between dust hazards and liquid absorption hazards upon skin contact.[1]

Strategic PPE Matrix

As a researcher, you must move beyond "standard compliance" to "defensive handling."[1] The following matrix is designed to prevent not just acute injury, but also sensitization from repeated low-level exposure.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80-100 fpm).Backup: N95 or P100 Particulate Respirator.[1]The bromine substituents increase the molecular weight, but the dust is a potent respiratory irritant (H335). Inhalation can lead to delayed mucosal inflammation.[1]
Ocular Chemical Splash Goggles (Indirect Vented).Note: Safety glasses are insufficient for powders.[1]Fine crystalline powders can bypass the side shields of standard safety glasses.[1] Goggles provide a seal against airborne particulates.[1]
Dermal (Hand) Primary: Nitrile (Minimum 5 mil thickness).Secondary (Solvent Work): Double-gloving or Silver Shield® laminates.[1]Halogenated esters are lipophilic.[1] While nitrile resists the solid, if dissolved in organic solvents (e.g., DCM, THF), permeation rates accelerate.
Body Lab Coat (High-neck, snap closure) + Closed-toe shoes .[1]Prevents accumulation of dust on street clothing, which can migrate outside the lab (secondary exposure).

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a Self-Validating System : every step includes a check to ensure the previous step was performed correctly.[1]

Phase 1: Pre-Operational Checks
  • Airflow Verification: Confirm fume hood monitor reads between 80-100 fpm. Validation: Tape a small Kimwipe strip to the sash; it should angle inward steadily, not flutter violently (turbulence) or hang limp (no flow).[1]

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]

Phase 2: Active Handling (Weighing & Transfer)
  • Static Control: Brominated organic powders are prone to static charge.[1] Use an antistatic gun or balance ionizer if available.[1]

  • The "Boat-to-Flask" Rule: Never pour the chemical directly from the stock bottle.[1] Transfer to a weighing boat, then to the reaction vessel.[1]

    • Reasoning: This minimizes the time the stock container is open, reducing moisture uptake (hydrolysis risk) and spill potential.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Wipe the exterior of the stock bottle and balance area with a solvent-dampened tissue (Ethanol or Acetone).[1]

  • Doffing Sequence: Remove gloves inside the fume hood to prevent shedding contaminated dust into the general lab air.[1] Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Management: The Halogen Rule

Disposal of Ethyl 3,5-dibromo-2-hydroxybenzoate requires strict segregation.[1][5]

  • Classification: Halogenated Organic Waste .[1][6]

  • The Critical Error: Do NOT mix with general "Organic Solvents" (non-halogenated).[1]

    • Economic & Safety Impact:[1] Mixing halogenated compounds with non-halogenated waste skyrockets disposal costs (requires high-temperature incineration) and can cause violent reactions if the non-halogenated stream contains incompatible ketones or strong bases.[1]

  • Labeling: Clearly mark the tag with "Contains Halogens" and list the full chemical name.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" decision points that ensure safety.

SafetyProtocol Start START: Handling Ethyl 3,5-dibromo-2-hydroxybenzoate CheckState Check Physical State (Solid vs. Solution) Start->CheckState SolidPath Solid/Powder Handling CheckState->SolidPath Dry Solid SolutionPath Solution Handling (w/ Solvents) CheckState->SolutionPath Dissolved PPE_Solid PPE: Nitrile Gloves + Goggles Control: Fume Hood (Dust) SolidPath->PPE_Solid PPE_Solvent PPE: Double Nitrile or Laminate Control: Fume Hood (Vapor) SolutionPath->PPE_Solvent Action Perform Weighing/Transfer (Minimize Static) PPE_Solid->Action PPE_Solvent->Action WasteDecision Disposal Phase Action->WasteDecision HalogenWaste BIN: Halogenated Organic Waste (DO NOT MIX with General Organic) WasteDecision->HalogenWaste End Wash Hands & Document HalogenWaste->End

Caption: Operational workflow distinguishing PPE requirements based on physical state and enforcing the halogenated waste stream.

References

  • PubChem. (n.d.).[1] 3,5-Dibromosalicylic acid (Analogous Safety Data).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign (UIUC). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure.[1] Division of Research Safety.[1] Retrieved October 26, 2023, from [Link]

Sources

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